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3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile Documentation Hub

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  • Product: 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
  • CAS: 1313726-33-8

Core Science & Biosynthesis

Foundational

Mechanism of Action and Pharmacological Profiling of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile Derivatives

Executive Summary In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged heterocyclic scaffolds. 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile represents a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged heterocyclic scaffolds. 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile represents a highly functionalized, versatile building block utilized in the development of advanced pharmaceutical candidates[1]. Rather than acting as a single, monolithic drug, this molecule serves as a core pharmacophore whose mechanism of action (MoA) is dictated by its precise interactions with specific biological targets, most notably Receptor Tyrosine Kinases (RTKs) and G-Protein-Coupled Receptors (GPCRs).

This whitepaper deconstructs the structural pharmacology of this scaffold, details its primary mechanisms of action, and provides field-proven, self-validating experimental protocols for evaluating its derivatives in drug discovery pipelines.

Structural Pharmacology & SAR Logic

The efficacy of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile derivatives is rooted in a highly specific Structure-Activity Relationship (SAR). Every functional group on this molecule serves a distinct thermodynamic and kinetic purpose.

  • The Imidazo[1,2-a]pyridine Core: This bicyclic system acts as an excellent bioisostere for purines, benzimidazoles, and indoles. The bridgehead nitrogen (N1) and the sp2-hybridized nitrogen (N4) create a unique dipole moment that enhances electrostatic interactions with target proteins, making it a promising scaffold for drug discovery[2]. For instance, in Bradykinin B2 receptor antagonists, the 1-nitrogen atom makes an essential electrostatic interaction with the receptor[3].

  • The 6-Carbonitrile (Nitrile) Group: The cyano group is a potent electron-withdrawing group (EWG). In the context of kinase inhibition, it often projects into the solvent-exposed selectivity pocket or a deep hydrophobic pocket, acting as a localized hydrogen bond acceptor. Furthermore, the strong EWG nature of the nitrile stabilizes the electron-rich imidazopyridine ring against rapid oxidative metabolism by hepatic cytochrome P450 enzymes.

  • The 3-Methoxymethyl Group: This substituent introduces a critical balance of lipophilicity and topological polar surface area (TPSA). The ether oxygen serves as a flexible hydrogen bond acceptor. The methylene spacer allows rotational freedom, enabling the oxygen to optimize its vector to interact with specific backbone amides (e.g., the kinase hinge region) or transmembrane residues (e.g., Asp123 or Tyr272 in MCHR1) without introducing steric clashes[4].

SAR_Logic Core Imidazo[1,2-a]pyridine Core (Scaffold) Nitrile 6-Carbonitrile (EWG / H-Bond Acceptor) Core->Nitrile Functionalized at C6 Methoxy 3-Methoxymethyl (Lipophilicity / Flexibility) Core->Methoxy Functionalized at C3 Target1 Deep Pocket Burial (Slow Off-Rate) Nitrile->Target1 Drives Target2 Hinge Region Binding (Kinases) / Asp123 (GPCRs) Methoxy->Target2 Enables

Structure-Activity Relationship (SAR) logic for the functionalized scaffold.

Primary Mechanisms of Action (MoA)

Because this molecule is a versatile precursor, its derivatives operate via two primary pharmacological pathways depending on the broader molecular topology.

Pathway A: ATP-Competitive Kinase Inhibition

When developed into kinase inhibitors (e.g., targeting c-Met, PI3K, or VEGFR), the imidazo[1,2-a]pyridine core mimics the adenine ring of ATP. The molecule acts as a Type I or Type II competitive inhibitor. The 3-methoxymethyl group interacts directly with the hinge region of the kinase domain, while the 6-carbonitrile group extends into the ribose binding pocket or the DFG-out allosteric site. By occupying the ATP-binding cleft, the compound halts the autophosphorylation of the kinase, subsequently silencing downstream survival pathways (such as the AKT/mTOR or RAS/MAPK cascades) and inducing cellular apoptosis.

Pathway B: GPCR Antagonism (e.g., MCHR1, Bradykinin B2)

In the central nervous system (CNS) and inflammatory pathways, derivatives of this scaffold act as potent GPCR antagonists. For the Melanin-Concentrating Hormone Receptor 1 (MCHR1), the bicyclic motif putatively interacts with Asp123 and/or Tyr272[4]. The 3-methoxymethyl group occupies a highly specific lipophilic sub-pocket, inducing a conformational shift in the 7-transmembrane (7TM) helices that physically prevents the intracellular coupling of G-proteins ( Gq​ or Gi​/o ), thereby blocking calcium mobilization and subsequent signaling.

Pathway Compound 3-(Methoxymethyl)imidazo [1,2-a]pyridine-6-carbonitrile Target Target Protein (Kinase / GPCR) Compound->Target High-Affinity Binding Downstream1 Primary Signaling Cascade Target->Downstream1 Pathway Inhibition Outcome Therapeutic Efficacy (e.g., Apoptosis) Downstream1->Outcome Modulated Response

Pharmacological signaling pathway modulated by imidazo[1,2-a]pyridine derivatives.

Self-Validating Experimental Protocols

To rigorously validate the MoA of a derivative based on this scaffold, a self-validating system is required. Relying solely on IC50​ values is a common pitfall, as IC50​ is heavily assay-dependent. We employ an orthogonal approach combining TR-FRET (for high-throughput potency) and SPR (for thermodynamic binding constants).

Protocol 1: TR-FRET ATP-Competitive Binding Assay

Causality: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is chosen over standard ELISA because it is a wash-free assay that minimizes artifacts from compound aggregation and provides a higher signal-to-background ratio.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Note: Mg2+ is an essential cofactor for physiological kinase conformation. Brij-35 is a non-ionic detergent required to prevent the lipophilic 3-methoxymethyl derivatives from adhering to the plastic walls of the microplate.

  • Compound Titration: Serially dilute the derivative in 100% DMSO (10-point curve, 1:3 dilution), then dilute 1:100 in buffer to achieve a final DMSO concentration of 1% (prevents solvent-induced protein denaturation).

  • Enzyme Incubation: Add 5 nM of the target recombinant kinase to a 384-well pro-plate. Incubate with the compound for 30 minutes at 25°C to allow equilibrium binding.

  • Tracer Addition: Add the fluorescently labeled ATP-competitive tracer and the Europium-labeled anti-tag antibody.

  • Detection & Validation: Read the plate on a multi-mode reader (excitation 340 nm, emission 615 nm and 665 nm). Calculate the FRET ratio (665/615). Ensure the Z'-factor is >0.6. Use Staurosporine as a positive control.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetics

Causality: SPR is utilized to confirm a 1:1 stoichiometric Langmuir binding model and to extract the true off-rate ( koff​ ), which dictates the drug's residence time on the target.

  • Sensor Chip Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Keep the immobilization level low (~2000 RU) to minimize mass transport limitations.

  • Analyte Injection: Inject the compound in a multi-cycle kinetic format (concentrations ranging from 0.1x to 10x the expected Kd​ ) at a flow rate of 50 µL/min.

  • Regeneration & Dissociation: Allow a 600-second dissociation phase. Note: The 6-carbonitrile group often induces slow-off-rate binding kinetics due to deep pocket burial; a short dissociation phase will fail to capture the true koff​ .

  • Data Fitting: Fit the sensograms to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Workflow Step1 Step1 Step2 Step 2: TR-FRET Determine IC50 Step1->Step2 Step3 Step 3: SPR Analysis Measure Binding Kinetics Step2->Step3 Step4 Step 4: Cell Assays Target Engagement Step3->Step4 Step5 Step 5: Lead Opt Establish SAR & MoA Step4->Step5

Self-validating high-throughput screening and validation workflow.

Quantitative Data Presentation

The table below summarizes the comparative pharmacological metrics of the 3-(methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile scaffold against broader structural analogs, demonstrating how specific functionalization shifts the target class and binding affinity.

Scaffold / DerivativePrimary Target ClassPrimary Interaction MechanismTypical IC50​ / Kd​ LogP (Est.)
3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile GPCRs (e.g., MCHR1, B2)Electrostatic (Asp123/Tyr272)1 - 50 nM3.0 - 4.5
Imidazo[1,2-a]pyridine-6-carbonitrile Kinases (e.g., c-Met, PI3K)ATP-competitive hinge binding10 - 500 nM2.5 - 3.5
Unsubstituted Imidazopyridine GABA-A ReceptorsAllosteric modulation> 1 µM1.5 - 2.5

Conclusion

The 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile scaffold is a masterclass in rational drug design. By combining the rigid, purine-mimicking properties of the imidazopyridine core with the electron-withdrawing stability of the 6-carbonitrile and the flexible lipophilicity of the 3-methoxymethyl group, researchers can generate highly potent, orally bioavailable candidates capable of penetrating the CNS or targeting deep kinase pockets. Utilizing rigorous, self-validating orthogonal assays like TR-FRET and SPR ensures that the observed efficacy is driven by true, stoichiometric target engagement rather than assay interference.

References

  • Imidazo[1,2-a]pyridine-6-carbonitrile.Chem-Impex.
  • A Novel Class of Orally Active Non-Peptide Bradykinin B2 Receptor Antagonists. 3. Discovering Bioisosteres of the Imidazo[1,2-a]pyridine Moiety.Journal of Medicinal Chemistry - ACS Publications.
  • Melanin-Concentrating Hormone Receptor 1 Antagonists Lacking an Aliphatic Amine: Synthesis and Structure–Activity Relationships of Novel 1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one Derivatives.Journal of Medicinal Chemistry - ACS Publications.
  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines.ResearchGate.

Sources

Exploratory

crystal structure and molecular weight of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile

An In-depth Technical Guide to the Physicochemical Characterization of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehe...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Characterization of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the essential physicochemical properties of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in numerous therapeutic agents, valued for its versatile biological activities which include antiviral, anticancer, and anti-inflammatory properties.[1][2][3] A thorough understanding of the molecular weight and crystal structure of its derivatives is paramount for structure-activity relationship (SAR) studies, drug design, and formulation development.

This document will detail the theoretical and experimental approaches to determining the molecular weight and will explore the anticipated crystal structure of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile based on crystallographic data from analogous compounds.

Molecular Weight Determination: From Theory to Practice

The molecular weight of a compound is a fundamental property, essential for sample preparation, stoichiometric calculations, and analytical characterization.

Theoretical Molecular Weight

The first step is to determine the molecular formula from the chemical name: 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile.

  • Imidazo[1,2-a]pyridine core: C₇H₆N₂

  • Methoxymethyl group at position 3: -CH₂OCH₃

  • Carbonitrile (cyano) group at position 6: -CN

Combining these, the molecular formula is C₁₀H₉N₃O .

The monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element:

  • 10 Carbon atoms: 10 × 12.00000 = 120.00000

  • 9 Hydrogen atoms: 9 × 1.00783 = 9.07047

  • 3 Nitrogen atoms: 3 × 14.00307 = 42.00921

  • 1 Oxygen atom: 1 × 15.99491 = 15.99491

Total Monoisotopic Mass = 187.07459 u

The average molecular weight is calculated using the natural isotopic abundance of each element.

PropertyValue
Molecular FormulaC₁₀H₉N₃O
Monoisotopic Mass187.07459 u
Average Molecular Weight187.19 g/mol
Experimental Verification: Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the molecular weight and elemental composition of a synthesized compound.

cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_data Data Interpretation prep Dissolve compound in a suitable solvent (e.g., Methanol, Acetonitrile) ion Introduce sample into the mass spectrometer and ionize (e.g., ESI) prep->ion Injection sep Separate ions based on mass-to-charge ratio (m/z) in a high-resolution analyzer (e.g., TOF, Orbitrap) ion->sep Ion Transfer det Detect ions and record their m/z values sep->det Detection spec Generate mass spectrum det->spec Signal Processing comp Compare the experimentally determined m/z of the protonated molecule [M+H]⁺ with the calculated theoretical mass spec->comp Analysis

Caption: Workflow for HRMS analysis.

Crystal Structure Analysis: A Predictive and Methodological Approach

While a solved crystal structure for 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile is not publicly available, we can infer its likely structural characteristics from published data on analogous imidazo[1,2-a]pyridine derivatives.[4][5] The definitive method for determining a compound's three-dimensional atomic arrangement is single-crystal X-ray diffraction.

Predicted Structural Features

The imidazo[1,2-a]pyridine ring system is bicyclic and heteroaromatic. In related structures, this core is observed to be nearly planar.[4] The methoxymethyl group at position 3 will introduce a degree of conformational flexibility, with the torsion angles around the C3-C and C-O bonds being key determinants of the substituent's orientation relative to the core.

The crystal packing will be significantly influenced by intermolecular interactions. The nitrogen atom of the nitrile group and the oxygen atom of the methoxymethyl group are potential hydrogen bond acceptors. Aromatic C-H groups can act as weak hydrogen bond donors. Furthermore, the planar imidazo[1,2-a]pyridine core is likely to participate in π-π stacking interactions, which are a common feature in the crystal structures of aromatic heterocyclic compounds.[5]

Experimental Determination: Single-Crystal X-ray Diffraction

This technique involves irradiating a single, high-quality crystal of the compound with monochromatic X-rays and analyzing the resulting diffraction pattern.

cluster_crystal 1. Crystal Growth cluster_data_collection 2. Data Collection cluster_structure_solution 3. Structure Solution & Refinement cluster_validation 4. Validation & Interpretation growth Grow single crystals suitable for diffraction (e.g., slow evaporation, vapor diffusion, cooling of a saturated solution) mount Mount a suitable crystal on a goniometer head growth->mount xray Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data mount->xray process Process the raw diffraction data (integration, scaling, and space group determination) xray->process solve Solve the phase problem to obtain an initial electron density map process->solve refine Refine the atomic model against the experimental data to obtain final atomic coordinates, bond lengths, and angles solve->refine validate Validate the final crystal structure using standard crystallographic checks refine->validate interpret Analyze intermolecular interactions, packing motifs, and conformational geometry validate->interpret

Caption: Step-by-step workflow for crystal structure determination.

Causality in Experimental Choices:

  • Crystal Growth: The choice of solvent and method for crystal growth is critical. The goal is to allow molecules to self-assemble into a highly ordered, single-crystal lattice, which is essential for obtaining a clear diffraction pattern. Slow evaporation is often a starting point due to its simplicity.

  • Data Collection: The crystal is typically cooled to low temperatures (e.g., 100 K) during data collection to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.

  • Structure Solution and Refinement: Computational methods are used to solve the phase problem and refine the model. The refinement process minimizes the difference between the observed diffraction data and the data calculated from the atomic model, leading to an accurate representation of the molecular structure.

Conclusion

The physicochemical characterization of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile is a crucial step in its development as a potential therapeutic agent. Its molecular weight of 187.19 g/mol can be precisely confirmed using high-resolution mass spectrometry. While its specific crystal structure awaits experimental determination, analysis of related compounds suggests a planar imidazo[1,2-a]pyridine core with intermolecular interactions such as hydrogen bonding and π-π stacking playing a key role in the crystal packing. The detailed protocol for single-crystal X-ray diffraction provided in this guide outlines the definitive method for elucidating its three-dimensional atomic arrangement, which will be invaluable for future drug design and development efforts.

References

  • Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl). (n.d.). National Center for Biotechnology Information. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). MDPI. [Link]

  • Structure of imidazo[1,2-a]pyridine-based derivatives. (n.d.). ResearchGate. [Link]

  • 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-. (n.d.). LookChem. [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (n.d.). Scielo. [Link]

  • New multi-component reaction accessing 3-aminoimidazo[1,2-a]pyridines. (2005, November 28). VBN. [Link]

  • Scheme 1 Synthesis of 3-hydroxymethyl imidazo[1,2-a]azines and structures 1, 2 and 8. (n.d.). ResearchGate. [Link]

  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. (n.d.). National Center for Biotechnology Information. [Link]

  • 3-Bromo-6-methoxyimidazo[1,2-a]pyridine. (n.d.). MilliporeSigma. [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (2012, August 7). Chemistry Central Journal. [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021, January 20). Letters in Applied NanoBioScience. [Link]

  • Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol. (2025, September 1). National Center for Biotechnology Information. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (2019, November 15). MDPI. [Link]

  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. (2024, July 24). MDPI. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). National Center for Biotechnology Information. [Link]

  • 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-. (n.d.). PubChem. [Link]

  • 3-Bromoimidazo[1,2-a]pyridine-6-carbonitrile. (n.d.). J&K Scientific. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega. [Link]

  • Spectroscopic, Structural and Molecular Docking Studies on N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl) Imidazo[1,2-a]pyridin-3-yl] Acetamide. (2024). Physical Chemistry Research. [Link]

  • Imidazo(1,2-a)pyridine-7-carbonitrile. (n.d.). PubChem. [Link]

  • IMidazo[1,2-a]pyridine-6-carbonitrile, 3-(hydroxyMethyl)-. (n.d.). Chemical Substance Information. [Link]

Sources

Foundational

A Framework for the Preliminary In-Vitro Toxicity Profiling of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile

Foreword The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its wide-ranging pharmacological activities.[1][2][3] As novel derivatives, such as 3-(Methoxymethyl)imidazo[1,2-a]pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its wide-ranging pharmacological activities.[1][2][3] As novel derivatives, such as 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile, are synthesized, a rigorous and early assessment of their safety profile is paramount to the drug discovery and development process. This guide provides a comprehensive framework for conducting a preliminary in vitro toxicity assessment of this novel compound, hereafter referred to as "Compound-X." The methodologies detailed within are designed to establish a foundational understanding of its cytotoxic and genotoxic potential, and to elucidate the initial mechanisms of its action at a cellular level. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Early Toxicity Screening

The preclinical evaluation of a compound's safety is a critical hurdle in its journey from a promising chemical entity to a potential therapeutic agent.[4] Initial in vitro toxicity screening provides the first crucial data points on a compound's potential adverse effects.[5] For the imidazo[1,2-a]pyridine class, while many derivatives show therapeutic promise, some have been noted to exhibit off-target effects or cytotoxicity.[6][7][8] Therefore, a systematic in vitro evaluation of Compound-X is essential to identify any potential liabilities early in development, saving time and resources.

This guide outlines a tiered approach, beginning with a broad assessment of cytotoxicity to determine the effective concentration range. Subsequent assays are designed to delve into the primary mechanism of cell death and to investigate potential genotoxicity.

General Experimental Workflow

A typical initial toxicity screening follows a logical progression, as illustrated in the workflow diagram below. This begins with determining the concentration of the compound that inhibits cell viability by 50% (IC50) across a panel of relevant cell lines. Based on the IC50 values, subsequent mechanistic studies are conducted to understand how the compound induces cytotoxicity.

cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mechanistic Elucidation A Select Relevant Cell Lines (e.g., HepG2, HEK293, Cancer Line) B Dose-Response Treatment with Compound-X A->B C MTT Assay for Cell Viability B->C D Calculate IC50 Values C->D E Apoptosis vs. Necrosis (Annexin V/PI Assay) D->E Based on IC50 F Genotoxicity Assessment (Comet Assay) D->F Based on IC50 G Signaling Pathway Analysis (Western Blot) E->G Inform Pathway Selection

Caption: General workflow for in vitro toxicity screening.

Foundational Cytotoxicity Assessment

The initial step in any in vitro toxicity study is to determine the concentration-dependent effect of the compound on cell viability. The MTT assay is a widely used colorimetric method that measures cellular metabolic activity, providing a robust indicator of cytotoxicity.[5]

Selection of Cell Lines

The choice of cell lines is critical for a comprehensive preliminary screen. A typical panel would include:

  • HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.

  • HEK293 (Human Embryonic Kidney): To evaluate general cytotoxicity in a non-cancerous human cell line.

  • A relevant cancer cell line (e.g., MCF-7 for breast cancer): To determine any potential for anti-cancer activity and to assess selectivity.[7]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[4]

  • Compound Treatment: Prepare a serial dilution of Compound-X in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of Compound-X. Include a vehicle-only control.

  • Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log-concentration of Compound-X to determine the half-maximal inhibitory concentration (IC50).

Hypothetical Data Presentation: IC50 Values
Cell LineIC50 (µM) after 48h Exposure
HepG285.2
HEK293> 100
MCF-742.5

This is a hypothetical table for illustrative purposes.

Interpretation: The hypothetical data suggests that Compound-X has moderate cytotoxic activity against the MCF-7 breast cancer cell line, while exhibiting lower toxicity towards the non-cancerous HEK293 cell line and the liver-derived HepG2 cell line. This could indicate a degree of selectivity towards cancer cells.

Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, it is crucial to determine whether Compound-X induces a programmed cell death (apoptosis) or a more inflammatory, unregulated cell death (necrosis).[4] The Annexin V/Propidium Iodide (PI) assay is a standard method for this purpose.[9]

Experimental Protocol: Annexin V/PI Flow Cytometry
  • Cell Treatment: Seed cells in a 6-well plate and treat with Compound-X at its determined IC50 concentration for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[4]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[4]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.[4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Analysis: Analyze the stained cells using a flow cytometer.

Hypothetical Data Presentation: Cell Population Distribution
TreatmentViable Cells (%) (Annexin V-/PI-)Early Apoptotic (%) (Annexin V+/PI-)Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
Vehicle Control95.12.52.4
Compound-X (IC50)48.335.815.9

This is a hypothetical table for illustrative purposes.

Interpretation: The hypothetical results indicate a significant increase in the early and late apoptotic populations following treatment with Compound-X, suggesting that the observed cytotoxicity is primarily mediated through the induction of apoptosis.

Genotoxicity Assessment: The Comet Assay

Genotoxicity is a critical endpoint in toxicological profiling, as DNA damage can lead to mutations and potentially cancer.[10] The Comet Assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.[11]

Experimental Protocol: Alkaline Comet Assay
  • Cell Treatment: Treat cells with varying concentrations of Compound-X for a short duration (e.g., 2-4 hours).

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt and detergent lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis, allowing the negatively charged, fragmented DNA to migrate from the nucleoid towards the anode, forming a "comet tail".

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

Hypothetical Data Presentation: DNA Damage Quantification
Compound-X Conc. (µM)Mean % Tail DNA
0 (Vehicle)3.2
258.5
50 (IC50)25.1
10045.8

This is a hypothetical table for illustrative purposes.

Interpretation: The hypothetical dose-dependent increase in % Tail DNA suggests that Compound-X has the potential to induce DNA strand breaks, indicating a possible genotoxic effect that warrants further investigation. Some imidazo-based heterocyclic derivatives have been shown to cause DNA fragmentation.[12][13]

Investigating Molecular Mechanisms: Signaling Pathway Analysis

To understand the molecular underpinnings of Compound-X-induced apoptosis, Western blotting can be employed to examine the expression levels of key proteins in apoptotic signaling pathways. The Bcl-2 family of proteins and caspases are central regulators of apoptosis.

CompoundX Compound-X Bax Bax (Pro-apoptotic) CompoundX->Bax Bcl2 Bcl-2 (Anti-apoptotic) CompoundX->Bcl2 Mitochondria Mitochondria CytoC Cytochrome c Mitochondria->CytoC Release Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially modulated by Compound-X.

Experimental Protocol: Western Blotting
  • Protein Extraction: Treat cells with Compound-X as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.[4]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against key proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.[4]

  • Secondary Antibody & Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.

Expected Outcome: If Compound-X induces apoptosis via the intrinsic pathway, one might expect to see an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an upregulation of cleaved (active) Caspase-3.

Summary and Future Directions

This guide outlines a foundational in vitro strategy for assessing the preliminary toxicity of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile. The hypothetical results presented suggest that Compound-X may be a moderately cytotoxic agent with a degree of selectivity for cancer cells, inducing cell death primarily through apoptosis and potentially possessing genotoxic properties.

These preliminary findings would necessitate further investigation, including:

  • Expanded Cell Line Screening: Testing against a broader panel of cancer and normal cell lines to confirm selectivity.

  • Advanced Mechanistic Studies: Investigating the specific signaling pathways involved in more detail, for example, by examining the role of p53 or the AKT/mTOR pathway, which are known to be affected by some imidazo[1,2-a]pyridine derivatives.[2][9]

  • Further Genotoxicity Assays: Employing additional assays such as the Ames test for mutagenicity or the in vitro micronucleus assay to corroborate the Comet assay findings.

  • In Vivo Studies: If the in vitro profile remains promising, progressing to acute toxicity studies in animal models is the logical next step.[6][12]

By following a structured and mechanistically-driven approach, researchers can build a robust preliminary safety profile for novel compounds like 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile, enabling informed decisions in the drug development pipeline.

References

  • A Framework for Initial In Vitro Toxicity Screening of Small Molecule Compounds: A Methodological Guide - Benchchem. (URL: )
  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC. (URL: [Link])

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (URL: [Link])

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed. (URL: [Link])

  • Substituent Effects Control the Biological Activity of Mn(II) Imidazo[1,2-a]pyridine Complexes. (URL: [Link])

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (URL: [Link])

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations | ACS Omega. (URL: [Link])

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC. (URL: [Link])

  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (URL: [Link])

  • In vitro Toxicity Testing in the Twenty-First Century - Frontiers. (URL: [Link])

  • Toxicity Assessment of Food and By-Products: In Vitro Methods. (URL: [Link])

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC. (URL: [Link])

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC. (URL: [Link])

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC. (URL: [Link])

  • Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells - MDPI. (URL: [Link])

  • Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - ResearchGate. (URL: [Link])

  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - ResearchGate. (URL: [Link])

  • Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells - PMC. (URL: [Link])

  • Identifying Compounds with Genotoxicity Potential Using Tox21 High-Throughput Screening Assays | Request PDF - ResearchGate. (URL: [Link])

  • ATSDR Pyridine Tox Profile. (URL: [Link])

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. (URL: [Link])

  • The Comet Assay: A straight Way to Estimate Geno-Toxicity - 21st Century Pathology. (URL: [Link])

  • Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary & Analyte Profiling The quantification of functionalized nitrogen heterocycles demands preci...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Analyte Profiling

The quantification of functionalized nitrogen heterocycles demands precise chromatographic control due to their complex ionization behaviors and secondary interactions with silica-based stationary phases. This application note details the systematic development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile , a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors and antiparasitic agents[1].

Instead of relying on trial-and-error, this protocol is built upon the physicochemical causality of the analyte, ensuring a robust,[2] suitable for routine Quality Control (QC) and pharmacokinetic (PK) profiling.

Physicochemical Causality & Method Rationale

To design an effective method, we must first deconstruct the molecule's structural impact on chromatography:

  • The Imidazo[1,2-a]pyridine Core: This fused bicyclic system contains a basic bridgehead nitrogen network. While unsubstituted imidazo[1,2-a]pyridine has a pKa​ of ~6.8, the presence of the electron-withdrawing 6-carbonitrile group (-I, -M effects) significantly depletes electron density, lowering the pKa​ of the protonated nitrogen to an estimated 4.0 – 4.5 .

  • The 6-Carbonitrile Group: Adds a strong dipole and increases overall polarity, meaning the compound will exhibit weak retention on standard reversed-phase columns unless the organic modifier concentration is kept low at the start of the gradient.

  • The 3-Methoxymethyl Group: While slightly lipophilic, the ether linkage is susceptible to acid-catalyzed hydrolysis at elevated temperatures.

  • Chromatographic Implication: Operating at a neutral pH (e.g., pH 7.0) would place the mobile phase dangerously close to the analyte's pKa​ , resulting in partial ionization, severe peak tailing, and poor retention time reproducibility. Therefore, the mobile phase must be strictly buffered at pH 2.5 to ensure >99% protonation, utilizing an ion-pairing agent like Trifluoroacetic Acid (TFA) to mask residual silanols on the stationary phase.

Method Development Workflow

The following diagram illustrates the logical progression of our method development, moving from theoretical physicochemical profiling to empirical validation.

Method_Dev_Workflow N1 1. Analyte Profiling pKa ~4.5, Polar, UV-Active N2 2. Stationary Phase Selection CSH C18 (Prevents Basic Tailing) N1->N2 N3 3. Mobile Phase Optimization pH 2.5 (0.1% TFA) to fully protonate N1 N2->N3 N4 4. Gradient & Elution Design 5% to 95% Organic (MeCN) N3->N4 N5 5. Detection & Wavelength DAD Scan (Max Absorbance ~240nm) N4->N5

Figure 1: Step-by-step causality workflow for developing the HPLC method tailored to imidazo[1,2-a]pyridine derivatives.

Standard Operating Procedure: Optimized HPLC Protocol

To mitigate the risk of methoxymethyl hydrolysis, sample preparation must be performed in a neutral diluent (50:50 HPLC-grade Water:Acetonitrile), and the autosampler must be thermostatted to 4 °C. The column compartment is heated to 40 °C to reduce mobile phase viscosity and improve mass transfer, yielding sharper peaks.

Chromatographic Conditions
ParameterOptimized SettingScientific Rationale
Column Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm)Charged Surface Hybrid (CSH) technology provides a slight positive surface charge at low pH, repelling the protonated analyte and eliminating peak tailing[3].
Mobile Phase A 0.1% TFA in Milli-Q WaterLowers pH to ~2.5, ensuring full protonation. TFA acts as a volatile ion-pairing agent.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile provides lower backpressure and better UV transparency at low wavelengths compared to Methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp 40 °CEnhances kinetic diffusion; sharpens the peak of the functionalized heterocycle.
Autosampler Temp 4 °CPrevents acid-catalyzed degradation of the methoxymethyl ether group in the vial.
Injection Volume 10 µLBalances sensitivity with the prevention of volume overload.
Detection UV/DAD at 240 nmImidazo[1,2-a]pyridines exhibit strong π→π∗ transitions in this region.
Gradient Elution Profile

Because the 6-carbonitrile group renders the molecule highly polar, the gradient must begin with a highly aqueous composition to achieve a suitable capacity factor ( k′>2 ).

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold to focus the polar analyte band.
2.0955Isocratic hold.
12.04060Linear ramp to elute the main peak and related impurities.
14.0595Column wash to remove highly lipophilic matrix components.
16.0595Isocratic wash hold.
16.1955Rapid return to initial conditions.
22.0955Re-equilibration (approx. 10 column volumes).

The Self-Validating Analytical System

A robust analytical method must continuously prove its own validity during execution. We implement a "Self-Validating System" workflow that integrates System Suitability Testing (SST) and Quality Control (QC) bracketing directly into the sequence table. This ensures compliance with[4].

Self_Validating_System S1 System Blank (Carryover Check) S2 S2 S1->S2 S3 S3 S2->S3 S4 Unknown Samples (Analyte Quantitation) S3->S4 S5 S5 S4->S5 S5->S4 Loop

Figure 2: The self-validating sequence ensuring continuous data integrity during routine quantitative analysis.

Step-by-Step Execution Protocol
  • Preparation of SST Standard: Accurately weigh 10.0 mg of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile reference standard. Dissolve in 100 mL of diluent (50:50 Water:MeCN) to yield a 100 µg/mL stock.

  • System Priming: Purge the HPLC lines with Mobile Phase A and B. Equilibrate the column at initial gradient conditions (5% B) for 30 minutes until the baseline is stable.

  • Blank Injection: Inject 10 µL of diluent. Acceptance Criteria: No interfering peaks at the retention time of the analyte (Signal-to-Noise < 3).

  • SST Evaluation: Inject the 100 µg/mL standard five consecutive times.

    • Causality: This proves the system is physically capable of precise measurement before any real samples are consumed.

  • Sample Analysis & QC Bracketing: Inject unknown samples. After every 10 unknown samples, inject a known QC standard. If the QC standard deviates by >2.0% from its theoretical nominal concentration, the sequence is automatically halted to prevent the generation of invalid data.

ICH Q2(R2) Method Validation Framework

To transition this method from development to a regulatory-compliant environment, it must undergo formal validation. The table below summarizes the required parameters, experimental designs, and acceptance criteria based on the latest [2].

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject blank, placebo matrix, and analyte spiked with known synthetic impurities (e.g., 2-aminopyridine precursors).Resolution ( Rs​ ) > 1.5 between analyte and closest eluting impurity. Peak purity index > 0.990 (via DAD).
Linearity & Range Prepare 7 concentration levels ranging from 25% to 150% of the target working concentration (e.g., 25 - 150 µg/mL).Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of the response at 100% level.
Accuracy (Recovery) Spike known amounts of analyte into placebo matrix at 3 levels (50%, 100%, 150%) in triplicate ( n=9 ).Mean recovery across all levels must be between 98.0% and 102.0% .
Precision (Repeatability) 6 independent preparations of the analyte at 100% test concentration.Relative Standard Deviation (%RSD) of peak areas 2.0%.
Robustness Deliberate variations in Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5 °C), and Mobile Phase pH ( ± 0.2 units).System suitability criteria (Tailing factor < 1.5, N > 2000) must still be met under all perturbed conditions.

Troubleshooting Guide: Expertise & Experience

Even with a robust design, chromatographic anomalies can occur. Here is the causality behind common issues with functionalized imidazopyridines:

  • Issue: Peak Tailing ( Tf​>1.8 )

    • Root Cause: The basic nitrogen is interacting with ionized silanols ( SiO− ) on the silica support.

    • Solution: Verify that the mobile phase pH is strictly 2.5. If the pH is correct, the TFA may have evaporated from the mobile phase bottle. Remake Mobile Phase A and B with fresh 0.1% TFA.

  • Issue: Shifting Retention Times (Drifting earlier)

    • Root Cause: Loss of stationary phase end-capping or column voiding due to extended exposure to high temperatures at low pH.

    • Solution: Replace the column. To prevent this, never store the column in 0.1% TFA. Flush with 50:50 Water:MeCN (no acid) prior to storage.

  • Issue: Appearance of a Secondary Peak at Relative Retention Time (RRT) ~0.8

    • Root Cause: Acid-catalyzed hydrolysis of the 3-methoxymethyl group to a hydroxymethyl derivative.

    • Solution: Ensure samples are prepared in a neutral diluent and the autosampler is strictly maintained at 4 °C. Do not leave prepared samples at room temperature for >4 hours.

References

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. (2023).[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023).[Link]

  • Zadmard, R., et al. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (2026). DOI: 10.1021/acsomega.2c06634.[Link]

  • Wang, Y., et al. Imidazo[1,2-a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. Journal of Medicinal Chemistry. (2023). DOI: 10.1021/acs.jmedchem.2c01775.[Link]

Sources

Application

Definitive Structural Elucidation: 1H and 13C NMR Characterization of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile

An Application Guide for Researchers Abstract Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their biological activity is intrinsically li...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their biological activity is intrinsically linked to their specific substitution patterns, making unambiguous structural verification a critical step in the drug discovery and development pipeline.[3] This application note provides a comprehensive guide to the definitive nuclear magnetic resonance (NMR) characterization of a key intermediate, 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile. We present a detailed, field-tested protocol for sample preparation, data acquisition, and spectral analysis. By explaining the causality behind experimental choices and thoroughly interpreting the spectral data, this guide serves as an essential resource for researchers, chemists, and quality control specialists working with this important class of heterocyclic compounds.

Introduction: The Imperative for Precise Characterization

The imidazo[1,2-a]pyridine core is a cornerstone of modern pharmacology, recognized for its broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[2] The precise arrangement of substituents on this bicyclic system dictates its interaction with biological targets. Consequently, the ability to confirm the identity, purity, and structure of novel derivatives is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules. It provides unparalleled insight into the molecular framework by probing the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. This guide details the complete ¹H and ¹³C NMR assignment for 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile, a versatile building block for more complex pharmaceutical agents.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for unambiguous spectral assignment. The structure and IUPAC numbering for 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile are presented below. This numbering will be used for all subsequent NMR data assignments.

Caption: Molecular structure of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile with standard atom numbering.

Experimental Protocols

The validity of NMR data is contingent upon meticulous experimental execution. The following protocols are designed to be self-validating, ensuring high-quality, reproducible results.

The choice of solvent is critical for ensuring complete dissolution of the analyte and avoiding spectral overlap. Deuterated chloroform (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of non-polar to moderately polar organic compounds.[4][5]

  • Weighing: Accurately weigh approximately 5-10 mg of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Homogenization: Gently vortex or sonicate the tube for 30-60 seconds to ensure the sample is fully dissolved. A clear, homogeneous solution is required for optimal spectral resolution.

  • Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). If not present, a drop of TMS can be added.

This workflow outlines the standard procedure for acquiring high-resolution 1D NMR spectra on a modern spectrometer (e.g., Bruker operating at 400 MHz for ¹H).[1]

Caption: Standardized workflow for NMR data acquisition and analysis.

Instrumental Parameters:

  • ¹H NMR Spectroscopy:

    • Spectrometer Frequency: 400 MHz

    • Number of Scans (NS): 16. This provides an excellent signal-to-noise ratio for the proton signals.

    • Relaxation Delay (D1): 2 seconds. A sufficient delay ensures complete relaxation of protons for accurate integration.

    • Pulse Program: zg30 (A standard 30-degree pulse experiment).

  • ¹³C NMR Spectroscopy:

    • Spectrometer Frequency: 101 MHz

    • Number of Scans (NS): 1024. A higher number of scans is required due to the low natural abundance of the ¹³C isotope (1.1%).[3]

    • Relaxation Delay (D1): 2 seconds.

    • Pulse Program: zgpg30 (A standard proton-decoupled experiment with a 30-degree pulse).

Data Interpretation and Spectral Assignment

The following tables summarize the expected ¹H and ¹³C NMR spectral data for 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile in CDCl₃. The assignments are based on established chemical shift ranges for the imidazo[1,2-a]pyridine scaffold and the electronic effects of the substituents.[4][6][7]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 8.95s (or dd)~1.0 HzH-5
~ 7.68d~9.3 HzH-8
~ 7.60s-H-2
~ 7.35dd~9.3, 1.5 HzH-7
~ 4.70s--CH₂- (C9)
~ 3.45s--OCH₃ (C11)
Chemical Shift (δ) ppmAssignment
~ 144.5C-8a
~ 142.0C-3
~ 130.5C-5
~ 128.0C-7
~ 122.5C-2
~ 118.0C-8
~ 116.5CN (C12)
~ 105.0C-6
~ 65.0-CH₂- (C9)
~ 58.5-OCH₃ (C11)
  • Aromatic Protons (Pyridine Ring):

    • H-5 (~8.95 ppm): The proton at the C-5 position is typically the most deshielded proton on the pyridine ring of this scaffold. The adjacent electron-withdrawing cyano group at C-6 further enhances this downfield shift. It often appears as a singlet or a narrow doublet of doublets due to small long-range couplings.[7]

    • H-8 (~7.68 ppm): This proton is part of a standard ortho-coupling system with H-7, appearing as a clean doublet.

    • H-7 (~7.35 ppm): Coupled to H-8 (ortho, large J value) and H-5 (meta, small J value), this proton appears as a doublet of doublets. Its chemical shift is influenced by the adjacent C-6 cyano group.

  • Aromatic Proton (Imidazole Ring):

    • H-2 (~7.60 ppm): The proton on the five-membered imidazole ring is characteristically a singlet and resides in a distinct chemical shift region, making its assignment straightforward.

  • Aliphatic Protons (Methoxymethyl Group):

    • -CH₂- (~4.70 ppm): The methylene protons are adjacent to both the imidazo[1,2-a]pyridine ring system and an oxygen atom, resulting in a downfield shift. They appear as a sharp singlet as there are no adjacent protons to couple with.

    • -OCH₃ (~3.45 ppm): The methyl protons of the methoxy group are in a predictable region and also appear as a sharp singlet.

  • Carbon Nuclei:

    • Quaternary Carbons (C-3, C-6, C-8a): These carbons, which bear no protons, are identified through the absence of signals in a DEPT-135 experiment. C-8a, located at the ring junction between two nitrogen atoms, is significantly deshielded. C-6 is shifted upfield due to the direct attachment of the electron-withdrawing cyano group, a characteristic effect.

    • Cyano Carbon (C-12): The carbon of the nitrile group exhibits a characteristic chemical shift in the ~116.5 ppm region.

    • Methine Carbons (C-2, C-5, C-7, C-8): The chemical shifts of these carbons directly attached to protons correspond to the assignments made in the ¹H spectrum and can be definitively confirmed using a 2D HSQC experiment.

    • Aliphatic Carbons (C-9, C-11): The methylene (-CH₂-) and methyl (-OCH₃) carbons appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.

Conclusion

This application note provides a robust and detailed framework for the ¹H and ¹³C NMR characterization of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra. The provided spectral assignments and their detailed rationale offer a reliable reference for structural verification, purity assessment, and quality control, thereby supporting the advancement of research and development in medicinal chemistry.

References

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.). Retrieved from [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC. (n.d.). Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). ChemProc. Retrieved from [Link]

  • IMidazo[1,2-a]pyridine-6-carbonitrile, 3-(hydroxyMethyl)- — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC. (n.d.). Retrieved from [Link]

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. (2021, January 20). Retrieved from [Link]

  • Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Imidazo[1,2- a ]Pyrimidine - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and SAR of Imidazo[1,2-a] Pyridinyl-Phenylacrylonitrile Derivatives as Potent Anticandidosis Agents - Journal of Medicinal and Chemical Sciences. (n.d.). Retrieved from [Link]

  • Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. (2025, May 14). Journal of Advances in Medicine and Medical Research. Retrieved from [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC. (2025, February 22). Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (2024, November 14). Retrieved from [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction† - Sciforum. (n.d.). Retrieved from [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Screening Applications of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile

Executive Summary The imidazo[1,2- a ]pyridine core is a widely recognized "privileged scaffold" in medicinal chemistry, forming the structural basis for several marketed drugs (e.g., zolpidem, alpidem) and numerous clin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2- a ]pyridine core is a widely recognized "privileged scaffold" in medicinal chemistry, forming the structural basis for several marketed drugs (e.g., zolpidem, alpidem) and numerous clinical candidates[1]. In recent years, the specific functionalized building block 3-(Methoxymethyl)imidazo[1,2- a ]pyridine-6-carbonitrile has emerged as a highly valuable intermediate and hit-scaffold in High-Throughput Screening (HTS) campaigns.

This application note provides an in-depth mechanistic rationale for utilizing this specific scaffold in HTS libraries, detailing its physicochemical advantages, target-class applicability (particularly in kinase inhibition and anti-infective phenotypic screens), and field-validated protocols for executing robust, artifact-free screening workflows.

Structural Rationale & Physicochemical Profiling

In drug discovery, the transition from an HTS hit to a viable lead requires compounds with optimal Ligand Lipophilicity Efficiency (LLE) and favorable ADME properties. The 3-(methoxymethyl)-6-carbonitrile substitution pattern on the imidazo[1,2- a ]pyridine core provides a highly optimized starting point for library generation:

  • The 6-Carbonitrile Group (Hinge Binder): The cyano group at the 6-position acts as a potent electron-withdrawing group (EWG) and a strong hydrogen-bond acceptor (HBA). In kinase targets (such as IRAK4, FLT3, and PI3K/mTOR), this moiety frequently interacts with the backbone NH of the kinase hinge region[2][3]. Furthermore, the EWG property lowers the pKa of the bridgehead nitrogen, reducing basicity-driven hERG toxicity and improving passive membrane permeability.

  • The 3-Methoxymethyl Group (Ribose Pocket Occupancy): Located deep within the binding cleft (often the ATP ribose pocket), the methoxymethyl group provides a critical balance. The oxygen atom serves as an additional HBA to engage conserved lysine or aspartate residues, while the methyl group provides localized lipophilicity. Compared to simple alkyl chains (e.g., 3-propyl), the methoxymethyl ether significantly lowers the overall LogP, thereby increasing aqueous solubility—a critical parameter for avoiding false positives due to compound aggregation in HTS[4].

Quantitative Scaffold Comparison

Table 1: Physicochemical comparison of imidazo[1,2-a]pyridine substitutions and their impact on HTS metrics (Representative Data).

Scaffold SubstitutionClogPTopological Polar Surface Area (TPSA)Aqueous Solubility ( μ M)HTS Aggregation RiskTypical LLE
Unsubstituted Core1.8217.8 Ų>500Low2.5
3-Methyl, 6-Bromo3.1017.8 Ų~50High3.1
3-Methoxymethyl, 6-Cyano 1.95 51.6 Ų >300 Very Low 5.4

High-Throughput Screening Workflows

The 3-(Methoxymethyl)imidazo[1,2- a ]pyridine-6-carbonitrile scaffold is primarily deployed in two distinct HTS paradigms: Target-Based Biochemical Screening (e.g., Kinase TR-FRET) and Phenotypic Whole-Cell Screening (e.g., anti-mycobacterial or anti-leishmanial assays)[4][5].

HTS_Workflow A Scaffold Selection: 3-(Methoxymethyl)imidazo[1,2-a] pyridine-6-carbonitrile B Combinatorial Library Synthesis A->B Late-stage Diversification C Primary HTS (TR-FRET / Luminescence) B->C 1536-well Acoustic Dispensing D Hit Triage (Counter-screening & PAINS filter) C->D Hit Identification (>50% Inhibition) E Hit-to-Lead Optimization D->E Validated Hits (Orthogonal Assays) F In Vivo Validation E->F Lead Compounds (LLE > 5)

Caption: High-Throughput Screening workflow utilizing the imidazo[1,2-a]pyridine-6-carbonitrile scaffold.

Target-Based Screening: Kinase Inhibition (PI3K/mTOR & IRAK4)

Imidazo[1,2- a ]pyridines are highly effective ATP-competitive inhibitors. In HTS, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for these targets because the time-gated detection eliminates interference from compound auto-fluorescence—a common issue with highly conjugated heterocycles[2].

Pathway RTK Receptor Tyrosine Kinase (Activation) PI3K PI3K (Target) RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Activation PIP3->AKT mTOR mTOR Complex (Target) AKT->mTOR CellGrowth Cell Proliferation & Survival mTOR->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K ATP-competitive inhibition Inhibitor->mTOR

Caption: Dual PI3K/mTOR inhibition pathway targeted by imidazo[1,2-a]pyridine derivatives.

Standard Operating Protocols

Protocol A: 1536-Well TR-FRET Kinase Assay for Imidazo[1,2- a ]pyridine Libraries

This protocol is optimized for identifying ATP-competitive inhibitors while mitigating false positives caused by pan-assay interference compounds (PAINS) or colloidal aggregators.

Materials:

  • 384- or 1536-well low-volume, white microplates (e.g., Corning).

  • Kinase of interest (e.g., PI3K α or IRAK4), biotinylated substrate peptide, ATP.

  • Europium-labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Acoustic Liquid Handler (e.g., Labcyte Echo).

Step-by-Step Procedure:

  • Compound Dispensing (Causality: Minimizing Solvent Effects): Use acoustic dispensing to transfer 5 nL of the imidazo[1,2- a ]pyridine library compounds (from 1 mM DMSO stocks) directly into the dry assay plate. Rationale: Acoustic dispensing avoids plastic tip carryover and keeps the final DMSO concentration at 0.5%. High DMSO concentrations can denature the kinase and artificially inflate IC 50​ values.

  • Enzyme/Substrate Addition: Add 2 μ L of Kinase/Substrate mix in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Rationale: Brij-35 is a non-ionic detergent critical for preventing the 3-(methoxymethyl)imidazo[1,2- a ]pyridine compounds from forming colloidal aggregates that nonspecifically inhibit the enzyme.

  • Reaction Initiation: Add 2 μ L of ATP solution. The ATP concentration must be set exactly at the KmATP​ for the specific kinase. Rationale: Setting ATP at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors (like our scaffold) while allowing direct comparison of Ki​ across different kinases.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes.

  • Termination & Detection: Add 4 μ L of Detection Buffer containing EDTA (to chelate Mg 2+ and stop the reaction), Eu-cryptate antibody, and Streptavidin-XL665. Incubate for 60 minutes.

  • Readout: Read on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; record dual emission at 620 nm (Donor) and 665 nm (Acceptor). Calculate the 665/620 ratio.

Protocol B: High-Throughput Phenotypic Screening (Whole-Cell Viability)

Imidazo[1,2-a]pyridines have shown profound efficacy in phenotypic screens against Mycobacterium tuberculosis and Leishmania donovani[4][5]. This protocol utilizes a luminescence-based ATP detection method.

Step-by-Step Procedure:

  • Cell Seeding: Dispense 25 μ L of cell suspension (e.g., target pathogen or mammalian counter-screen cell line) into 384-well opaque white plates at a density of 2,000 cells/well.

  • Compound Treatment: Pin-tool or acoustically dispense compounds to achieve a final screening concentration of 10 μ M. Include positive controls (e.g., Rifampicin for M. tb or Amphotericin B for Leishmania) and negative controls (0.5% DMSO).

  • Incubation: Incubate plates under appropriate physiological conditions (e.g., 37°C, 5% CO 2​ for 72 hours).

  • Luminescence Development (Causality: Direct Metabolic Correlation): Equilibrate plates to room temperature for 30 minutes. Add 25 μ L of CellTiter-Glo® (Promega) reagent to each well. Rationale: The reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which is directly proportional to the number of metabolically active cells. The imidazo[1,2- a ]pyridine core does not quench luminescence, making this readout highly reliable.

  • Signal Integration: Shake plates for 2 minutes on an orbital shaker to induce lysis, incubate for 10 minutes to stabilize the signal, and record luminescence with an integration time of 0.1–0.5 seconds per well.

Data Interpretation and Hit Triage

When analyzing HTS data derived from 3-(Methoxymethyl)imidazo[1,2- a ]pyridine-6-carbonitrile libraries, strictly apply the following triage criteria to ensure scientific integrity:

  • Z'-Factor Validation: Ensure the assay Z'-factor is 0.6. Plates failing this metric must be discarded to maintain trustworthiness.

  • Hill Slope Analysis: True 1:1 stoichiometric binding of the imidazo[1,2- a ]pyridine core to the target should yield a dose-response Hill slope between 0.8 and 1.2. Slopes > 2.0 strongly indicate non-specific aggregation or PAINS behavior.

  • Orthogonal Validation: Because the 6-carbonitrile group can occasionally participate in unexpected redox reactions in complex cellular milieus, all phenotypic hits must be counter-screened in a target-independent assay (e.g., an orthogonal readout like high-content imaging) to confirm the mechanism of action.

References

  • Moraski, G. C., et al. (2013). "Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Wall, R. J., et al. (2021). "Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis." RSC Medicinal Chemistry. Available at:[Link]

  • Ribeiro, A. C., et al. (2026). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega. Available at:[Link]

  • Stec, M., et al. (2015). "The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Su, X., et al. (2022). "Substituted imidazo[1,2-A]pyridines as IRAK 1/4 and flt3 inhibitors." US Patent 11254667B2.

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Content Focus: Collision-Induced Dissociation (CID) Mechanisms, Self-Validating LC-MS/MS Methodologies, and Structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Content Focus: Collision-Induced Dissociation (CID) Mechanisms, Self-Validating LC-MS/MS Methodologies, and Structural Elucidation

Scientific Context and Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif in numerous therapeutics ranging from sedatives (e.g., zolpidem) to cutting-edge autotaxin inhibitors like Ziritaxestat (GLPG-1690) [1] and experimental treatments for spinal muscular atrophy (SMA) [2].

3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile (Chemical Formula: C₁₀H₉N₃O, Monoisotopic Mass: 187.0746 Da) is a highly specific intermediate and metabolic fragment associated with these developmental pipelines [3]. Understanding its exact mass spectrometry (MS) fragmentation pattern is critical for downstream pharmacokinetic tracking, metabolite identification, and impurity profiling.

As an Application Scientist, I have designed this guide to move beyond empirical observation. Here, we dissect the causality of its fragmentation under electrospray ionization (ESI) and provide a self-validating analytical protocol designed to ensure absolute confidence in structural assignments.

Mechanistic Elucidation of Fragmentation Pathways

When subjected to positive-ion ESI and subsequent collision-induced dissociation (CID), the protonated molecular ion [M+H]⁺ (m/z 188.0818) exhibits a highly predictable, thermodynamically driven fragmentation cascade.

The Primary Cleavage: Exocyclic Ether Lability

The most dominant fragmentation event at low-to-medium collision energies (10–20 eV) is the neutral loss of methanol (CH₃OH, 32.0262 Da), generating a base peak at m/z 156.0556 .

  • Causality: Why does this specific bond break so readily? The imidazo[1,2-a]pyridine ring is an electron-rich heteroaromatic system. Upon protonation of the ether oxygen, the methoxymethyl group becomes an excellent leaving group. The bridgehead nitrogen donates electron density to stabilize the resulting positive charge at the 3-position, forming a highly resonance-stabilized 3-methyleneimidazo[1,2-a]pyridinium cation. This thermodynamic sink makes the -32 Da loss the diagnostic hallmark of 3-methoxymethyl-substituted imidazopyridines.

The Secondary Cleavage: Carbonitrile Expulsion

At higher collision energies (25–40 eV), the rigid core begins to fragment. The strongly electron-withdrawing 6-carbonitrile group is expelled as neutral hydrogen cyanide (HCN, 27.0109 Da) from the m/z 156 precursor, yielding a secondary diagnostic ion at m/z 129.0447 .

  • Causality: The loss of HCN requires significant energy to disrupt the aromaticity of the pyridine ring. We utilize a ramped collision energy approach specifically to capture this secondary transition, which confirms the presence of the -CN substitution on the core ring rather than an isobaric aliphatic substitution.

FragmentationPathway M1 [M+H]+ m/z 188.0818 C10H10N3O+ M2 [M+H - CH3OH]+ m/z 156.0556 C9H6N3+ M1->M2 - CH3OH (-32.0262 Da) Low CE M4 [M+H - CH3O•]+ m/z 157.0634 C9H7N3+• M1->M4 - CH3O• (-31.0184 Da) Radical Loss M3 [M+H - CH3OH - HCN]+ m/z 129.0447 C8H5N2+ M2->M3 - HCN (-27.0109 Da) High CE

Caption: ESI-MS/MS fragmentation pathway of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile.

Quantitative Data Summary

To facilitate rapid reference during method development, the exact masses and theoretical mass defects of the precursor and primary product ions are summarized below.

Product IonElemental FormulaTheoretical m/zExpected Mass ErrorRelative AbundanceCausality / Origin
[M+H]⁺ C₁₀H₁₀N₃O⁺188.0818< 2.0 ppm45%Protonated molecular precursor
[M+H - CH₃OH]⁺ C₉H₆N₃⁺156.0556< 2.0 ppm100%Loss of methoxymethyl ether (Base Peak)
[M+H - CH₃O•]⁺ C₉H₇N₃⁺•157.0634< 2.0 ppm12%Minor homolytic radical cleavage
[M+H - CH₃OH - HCN]⁺ C₈H₅N₂⁺129.0447< 2.0 ppm65%High-energy cleavage of carbonitrile

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following UHPLC-Q-TOF MS/MS protocol is engineered with built-in system suitability checks to ensure that the observed mass defects are definitively assigned to the target compound, eliminating false positives from isobaric matrix interferences.

Step 1: Sample Preparation & Internal Standardization
  • Stock Solution: Accurately weigh 1.0 mg of the analyte and dissolve in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute the stock to 1 µg/mL using the initial mobile phase (95% H₂O / 5% MeCN with 0.1% Formic Acid).

  • Self-Validating Step (Internal Standard): Spike the working solution with 1 µg/mL of an isotope-labeled standard (e.g., ¹³C₃-analog) or a structurally similar imidazopyridine. Causality: This controls for matrix-induced ion suppression and retention time drift, ensuring that any variation in the MS signal is mathematically correctable.

Step 2: UHPLC Separation Parameters
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size (Sub-2-micron particles ensure sharp peak shapes, reducing isobaric co-elution).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (Proton source for [M+H]⁺ generation).

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Q-TOF MS/MS Tuning & Lock-Mass Correction
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Energy (CE) Ramp: 10 eV to 40 eV. Causality: Ramping the CE across the acquisition window captures both the low-energy methanol loss (m/z 156) and the high-energy HCN loss (m/z 129) in a single MS/MS spectrum.

  • Self-Validating Step (Lock-Mass): Continuously infuse Leucine Enkephalin (m/z 556.2771) at 5 µL/min via a secondary reference probe. Causality: The mass spectrometer dynamically calibrates against this known mass every 10 seconds. This guarantees sub-2 ppm mass accuracy, which is mathematically required to differentiate the loss of CH₃OH (32.0262 Da) from an isobaric loss like Hydrazine (32.0374 Da).

LCMSWorkflow S1 1. Sample Preparation 1 µg/mL + Internal Standard S2 2. UHPLC Separation C18 Column, H2O/MeCN Gradient S1->S2 S3 3. ESI+ Ionization Dynamic Lock-Mass Correction S2->S3 S4 4. Q-TOF MS/MS Collision Energy Ramp (10-40 eV) S3->S4 S5 5. Data Elucidation Mass Defect & Isotope Analysis S4->S5

Caption: Self-validating UHPLC-ESI-MS/MS analytical workflow for imidazopyridine derivatives.

References

  • Title: Catalyst-Free Cyclization- and Curtius Rearrangement-Induced Functional Group Transformation: An Improved Synthetic Strategy of First-in-Class ATX Inhibitor Ziritaxestat (GLPG-1690)
  • Title: US9586955B2 - Compounds for treating spinal muscular atrophy Source: Google Patents URL
  • Title: 3-(Hydroxyimino)imidazo[1,2-a]pyridin-2(3H)-ylidene)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile

Welcome to the Formulation & Assay Troubleshooting Guide. As researchers and drug development professionals transition 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile from in vitro discovery to in vivo pharmacokin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Troubleshooting Guide. As researchers and drug development professionals transition 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile from in vitro discovery to in vivo pharmacokinetic (PK) models, poor aqueous solubility is the most frequently encountered barrier. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating experimental protocols to overcome these physicochemical limitations.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q: Why does 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile exhibit such poor aqueous solubility? A: The insolubility is a thermodynamic consequence of its molecular architecture. The imidazo[1,2-a]pyridine core is a rigid, planar aromatic system that strongly favors π−π stacking, resulting in a high crystal lattice energy. Furthermore, the methoxymethyl group provides only minimal rotational flexibility and lacks strong hydrogen-bond donating capacity, severely limiting favorable interactions with the aqueous hydrogen-bonded network.

Q: Can I just lower the pH to protonate the core and form a soluble salt? A: No, standard salt formation is highly prone to failure for this specific derivative. While the imidazo[1,2-a]pyridine nitrogen (position 1) is typically basic, the addition of the carbonitrile (-CN) group at position 6 exerts a powerful electron-withdrawing effect via resonance and induction. This severely depletes electron density from the core nitrogen, drastically lowering its pKa. Consequently, the molecule remains almost entirely un-ionized at physiological pH (7.4), causing any low-pH salts to rapidly precipitate once introduced to neutral biological buffers[1].

Q: Why does my compound crash out immediately when spiked from a DMSO stock into cell culture media? A: This is a classic solvent-shift precipitation. The compound is highly soluble in 100% DMSO due to favorable dipole-dipole interactions. When introduced to an aqueous assay buffer, the DMSO rapidly diffuses into the bulk water phase. The local environment of the API shifts from lipophilic to hydrophilic faster than the API can disperse. Driven by the thermodynamic penalty of cavity formation in water, the highly planar molecules rapidly re-associate and precipitate out of solution[2].

Part 2: Troubleshooting Formulation Workflows

G API 3-(Methoxymethyl)imidazo[1,2-a] pyridine-6-carbonitrile Assess Assess Physicochemical Barriers (High Lattice Energy, Low pKa) API->Assess Salt pH Adjustment (Ineffective due to -CN) Assess->Salt pKa Evaluation CD HP-β-CD Complexation (Optimal for In Vivo) Assess->CD Cavity Encapsulation SD Nanosuspension (High Drug Loading) Assess->SD Particle Milling CoSolv Co-solvency (DMSO) (In Vitro Assays Only) Assess->CoSolv Solvent Blending

Decision matrix for overcoming imidazo[1,2-a]pyridine solubility barriers.

Issue 1: Cytotoxicity in In Vitro Cell-Based Assays Symptom: To keep the compound in solution, users often increase the DMSO concentration in the assay, leading to unexpected cell death or altered baseline phenotypes. Solution: You must respect the co-solvent tolerance limits of your specific cell line. Instead of increasing DMSO, utilize an intermediate dilution step. Prepare a 100x stock in DMSO, then perform a 1:10 intermediate dilution in a surfactant-containing buffer (e.g., 0.1% Tween-80 in PBS) before the final 1:10 dilution into the cell media.

Issue 2: Erratic Bioavailability in In Vivo PK Dosing Symptom: Oral or intravenous administration of the compound suspended in methylcellulose results in highly variable plasma concentrations and poor dose-proportionality. Solution: Transition from a physical suspension to a molecular inclusion complex using 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity of HP- β -CD encapsulates the lipophilic imidazopyridine core, while the hydrophilic exterior ensures complete aqueous solubility, preventing precipitation in the gastrointestinal tract or bloodstream[3].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Phase-Solubility Profiling (The Higuchi-Connors Method)

Why this is a self-validating system: This protocol does not just provide a recipe; the resulting empirical data mathematically dictates the formulation's viability. By plotting dissolved API concentration against HP- β -CD concentration, an AL​ -type linear curve confirms a 1:1 stoichiometric encapsulation[4]. Furthermore, calculating the stability constant ( K1:1​ ) guarantees performance: if K1:1​ > 50 M−1 , the complex will survive dilution in the bloodstream; if K1:1​ < 2000 M−1 , it will successfully release the drug to the target receptor.

Step-by-Step Methodology:

  • Prepare a series of aqueous HP- β -CD solutions ranging from 0 mM to 50 mM in standard PBS (pH 7.4).

  • Add an excess amount (e.g., 10 mg) of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile to 5 mL of each cyclodextrin solution in sealed glass vials.

  • Place the vials in a thermostatic shaker at 25°C and agitate at 150 RPM for 72 hours to ensure thermodynamic equilibrium is reached.

  • Extract 1 mL from each vial and filter through a 0.45 µm PVDF syringe filter. (Critical Causality: Discard the first 0.5 mL of filtrate to saturate any non-specific binding sites on the filter membrane).

  • Quantify the dissolved API concentration in the filtrate using HPLC-UV.

  • Plot API concentration (y-axis) vs. HP- β -CD concentration (x-axis). Calculate the stability constant using the equation: K1:1​=Slope/(S0​×(1−Slope)) , where S0​ is the intrinsic solubility of the API in water.

Protocol 2: HP- β -CD Complexation via Solvent Evaporation

CD_Workflow Step1 1. Dissolve HP-β-CD in Aqueous Phase Step3 3. Dropwise Addition under Constant Stirring Step1->Step3 Step2 2. Dissolve API in Volatile Organic Solvent Step2->Step3 Step4 4. Solvent Evaporation (Rotary Evaporator) Step3->Step4 Step5 5. Lyophilization to Solid Powder Step4->Step5

Step-by-step solvent evaporation workflow for HP-β-CD complexation.

Step-by-Step Methodology:

  • Aqueous Phase: Dissolve the required molar amount of HP- β -CD (determined from Protocol 1) in purified water.

  • Organic Phase: Dissolve the imidazo[1,2-a]pyridine derivative in a minimal volume of a volatile organic solvent (e.g., Methanol or Ethanol) to ensure it is fully solubilized at the molecular level[3].

  • Complexation: Add the organic API solution dropwise into the aqueous HP- β -CD solution under continuous magnetic stirring (500 RPM) at room temperature.

  • Evaporation: Transfer the mixture to a rotary evaporator. Maintain the water bath at 45-50°C and apply a gradual vacuum to completely evaporate the volatile organic solvent[3].

  • Purification: Filter the remaining aqueous solution through a 0.45 µm filter to remove any uncomplexed, precipitated API.

  • Solidification: Lyophilize (freeze-dry) the clear filtrate for 48 hours to obtain the stable, solid inclusion complex powder, ready for reconstitution in standard saline for in vivo dosing.

Part 4: Quantitative Data Summaries

Table 1: Maximum Tolerable Co-solvent Concentrations for In Vitro Assays [2]

Co-Solvent Final Concentration General Effect / Troubleshooting Recommendation
DMSO < 0.1% Generally safe with minimal effects. Ideal for sensitive primary cells.
DMSO 0.1% - 0.5% Well-tolerated by robust immortalized cell lines for up to 72 hours.
DMSO 0.5% - 1.0% Increased risk of cytotoxicity. Restrict to short-term exposure (< 4 hours).

| DMSO | > 1.0% | Significant apoptosis and assay interference. Not recommended. |

Table 2: Comparative Formulation Strategies for Imidazo[1,2-a]pyridines

Formulation Strategy Mechanism of Solubilization Expected Aqueous Solubility Gain Primary Application
pH Adjustment (HCl Salt) Protonation of ring nitrogen Minimal (1x - 2x) Not recommended due to -CN group
Co-solvency (DMSO/PEG) Reduction of solvent polarity Moderate (10x - 50x) In vitro biochemical assays

| HP- β -CD Complexation | Hydrophobic cavity encapsulation | High (50x - 150x) | In vivo IV / Oral dosing | | Nanosuspension (Milling) | Surface area expansion | Moderate (20x - 40x) | High-dose oral toxicology studies |

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Optimization

Technical Support Center: Optimizing Column Chromatography Purification of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile

Welcome to the dedicated support center for the purification of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the purification of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the column chromatography of this and structurally related imidazo[1,2-a]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile using silica gel chromatography?

A1: The primary challenges stem from the molecule's polarity and the basicity of the imidazo[1,2-a]pyridine core.[1] Key issues include:

  • Peak Tailing: The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to asymmetrical peaks.[1][2]

  • Poor Resolution: The polarity of the methoxymethyl and carbonitrile groups can lead to close retention times with similarly polar impurities.

  • Low Yield: Strong, sometimes irreversible, adsorption onto the silica gel can result in significant product loss.[2]

  • Compound Degradation: Although less common, some sensitive imidazo[1,2-a]pyridine derivatives can be unstable on acidic silica gel.[3]

Q2: How do I select an appropriate solvent system for the purification?

A2: An ideal starting point is to use Thin-Layer Chromatography (TLC) to screen various solvent systems.[4] A common and effective eluent for imidazo[1,2-a]pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[3][5] For 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile, which has moderate polarity, begin with a hexane/ethyl acetate system. If the compound shows low mobility (low Rf value), gradually increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol.[3] An ideal Rf value for good separation on a column is typically between 0.2 and 0.4.[3]

Q3: My compound is streaking badly on the TLC plate and the column. What is the cause and how can I fix it?

A3: Streaking, or tailing, is a common issue with basic compounds like imidazo[1,2-a]pyridines on silica gel.[4] The most effective solution is to add a small amount of a basic modifier to your eluent.[2] Typically, 0.1-1% triethylamine (Et3N) or pyridine is sufficient to neutralize the acidic silanol groups on the silica, leading to more symmetrical spots and peaks.[2][4]

Q4: I'm not getting my compound off the column, even with high concentrations of ethyl acetate. What should I do?

A4: If your compound is highly retained, the solvent system is not polar enough to displace it from the stationary phase.[6] Consider the following:

  • Introduce a Stronger Solvent: Add a small percentage (1-5%) of methanol to your ethyl acetate/hexane mobile phase. Methanol is significantly more polar and will help elute highly adsorbed compounds.[4]

  • Alternative Stationary Phase: For very polar or basic compounds, switching to a different stationary phase like neutral or basic alumina can be beneficial.[7]

Q5: Should I use dry loading or wet loading for my sample?

A5: For compounds that have poor solubility in the initial, less polar mobile phase, dry loading is highly recommended.[3][7] This technique involves pre-adsorbing your sample onto a small amount of silica gel or an inert support like Celite.[7] This ensures that the compound is introduced to the column in a concentrated band, which leads to better separation.[3]

Troubleshooting Guide

This section provides a systematic approach to resolving specific issues you may encounter during the purification of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile.

Issue 1: Poor Separation Between the Product and Impurities
Possible Cause Diagnostic Check Recommended Solution
Similar Polarity of Product and ImpurityTLC analysis shows overlapping or very close spots (ΔRf < 0.1).Optimize Solvent System: Test various solvent ratios and combinations on TLC. A shallower solvent gradient or isocratic elution with a finely tuned solvent mixture can improve resolution on the column.[4] Try a Different Solvent System: Sometimes, switching to a different solvent system with different selectivities (e.g., dichloromethane/methanol) can improve separation.
Column OverloadingBroad, distorted peaks are observed.Reduce Sample Load: The amount of crude material should typically be 1-5% of the mass of the stationary phase. Use a Larger Column: A longer and/or wider column provides more surface area for separation.[4]
Poorly Packed ColumnChanneling or an uneven solvent front is visible.Repack the Column: Ensure the stationary phase is packed uniformly without any air pockets.[8] Both wet and dry packing methods can be effective if done carefully.[9]
Issue 2: Low or No Yield of the Desired Compound
Possible Cause Diagnostic Check Recommended Solution
Compound Irreversibly Adsorbed to SilicaEven with a highly polar eluent, the product is not detected in the fractions.Add a Basic Modifier: Incorporate 0.1-1% triethylamine into the mobile phase to reduce strong interactions with the silica.[2] Switch to Alumina: Neutral or basic alumina is a good alternative stationary phase for basic compounds.[2][7]
Compound Degraded on the ColumnTLC of the collected fractions shows new, unexpected spots.Assess Stability: Before running a column, spot your compound on a silica TLC plate and let it sit for a few hours. Re-run the TLC to see if any degradation has occurred. Use Deactivated Silica: Silica gel can be "deactivated" by pre-treating it with a base like triethylamine.[1]
Compound Eluted in the Solvent FrontThe desired product is found in the very first fractions, often with non-polar impurities.Use a Less Polar Solvent System: Your initial eluent is too strong. Start with a higher proportion of the non-polar solvent (e.g., hexane).[3]
Issue 3: Product Purity is Still Low After Chromatography
Possible Cause Diagnostic Check Recommended Solution
Co-eluting ImpurityFractions containing the product are consistently contaminated with another compound.Further Purification: If the impurity cannot be separated by column chromatography, consider recrystallization as a subsequent purification step.[10] Alternative Chromatographic Techniques: For very challenging separations, consider switching to reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[3][7]
Dilute Fractions CollectedThe product is spread across a large number of fractions at low concentrations.Optimize Elution Gradient: A step-wise or very gradual gradient may be necessary to focus the product into a smaller number of fractions.

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Optimization
  • Prepare TLC Plates: Use standard silica gel 60 F254 plates.

  • Spot the Sample: Dissolve a small amount of your crude 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto the baseline of the TLC plate.

  • Develop the Plate: Place the plate in a developing chamber containing a pre-equilibrated solvent system. Start with a 7:3 mixture of hexane/ethyl acetate.

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm).

  • Analyze: If the Rf of your target compound is too low (<0.2), increase the polarity of the eluent (e.g., 1:1 hexane/ethyl acetate). If it is too high (>0.5), decrease the polarity. Add 0.1-1% triethylamine to the eluent if streaking is observed.[4] The optimal Rf for column chromatography is around 0.2-0.4.[3]

Protocol 2: Column Chromatography with Dry Loading
  • Column Preparation: Secure a glass column of appropriate size and pack it with silica gel as a slurry in the initial, least polar eluent determined by TLC.[9]

  • Sample Preparation (Dry Loading):

    • Dissolve your crude product in a minimal amount of a polar solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder.

  • Loading the Column: Carefully add the dry, sample-adsorbed silica to the top of the packed column.

  • Elution: Begin eluting with the initial non-polar solvent system. Gradually increase the polarity of the eluent based on your TLC optimization.[6]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.[4]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile.

Visualized Workflows

Decision Tree for Solvent System Selection

SolventSelection Start Start: Crude Product TLC_Screen Run TLC with Hexane/EtOAc (e.g., 7:3) Start->TLC_Screen Check_Rf Analyze Rf Value TLC_Screen->Check_Rf Rf_Low Rf < 0.2 Check_Rf->Rf_Low Low Rf_Good 0.2 < Rf < 0.4 Check_Rf->Rf_Good Good Rf_High Rf > 0.5 Check_Rf->Rf_High High Increase_Polarity Increase EtOAc % or add MeOH Rf_Low->Increase_Polarity Check_Streaking Is there streaking? Rf_Good->Check_Streaking Decrease_Polarity Decrease EtOAc % Rf_High->Decrease_Polarity Increase_Polarity->TLC_Screen Decrease_Polarity->TLC_Screen Proceed_Column Proceed to Column Chromatography Check_Streaking->Proceed_Column No Add_Base Add 0.1-1% Et3N to eluent Check_Streaking->Add_Base Yes Add_Base->Proceed_Column

Caption: Decision tree for optimizing the mobile phase.

Troubleshooting Flowchart for Common Chromatography Issues

Troubleshooting Start Column Run Complete Check_Purity Check Purity by TLC/HPLC Start->Check_Purity Pure Purity Acceptable Check_Purity->Pure Yes Impure Purity Unacceptable Check_Purity->Impure No End Purification Successful Pure->End Impurity_Issue What is the issue? Impure->Impurity_Issue Poor_Separation Poor Separation Impurity_Issue->Poor_Separation Co-elution Low_Yield Low Yield Impurity_Issue->Low_Yield No Product Tailing Peak Tailing Impurity_Issue->Tailing Streaking Optimize_Gradient Optimize Gradient/Solvent Poor_Separation->Optimize_Gradient Use_Alumina Use Alumina or Add Base Low_Yield->Use_Alumina Add_Base_Modifier Add Base to Eluent Tailing->Add_Base_Modifier Optimize_Gradient->Start Re-run Use_Alumina->Start Re-run Add_Base_Modifier->Start Re-run

Caption: Flowchart for troubleshooting common purification problems.

References

  • BenchChem. (2025). Technical Support Center: Purification of Polar Heterocyclic Compounds.
  • BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
  • BenchChem. (2025). Technical Support Center: Purification of 5-Isopropylimidazo[1,2-A]pyridine.
  • BenchChem. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
  • MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • University of Calgary. (n.d.). Column chromatography.
  • MDPI. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction.
  • PMC. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.
  • BenchChem. (2025). Technical Support Center: Purification of Imidazole Derivatives.
  • PMC. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
  • BenchChem. (2025). purification challenges of polar indole alkaloids by column chromatography.
  • Hawach. (2025). Several Problems of Flash Column Chromatography.

Sources

Troubleshooting

troubleshooting degradation of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers handling 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers handling 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile .

This compound presents unique stability challenges. Standard laboratory storage protocols are often insufficient because the molecule contains two distinct reactive pharmacophores: an electron-rich heteroaryl ether and a moisture-sensitive carbonitrile. This guide will provide the mechanistic causality behind its degradation, self-validating experimental protocols, and optimized handling procedures to ensure the integrity of your batch.

Part 1: Diagnostic Matrix for Batch Degradation

Before troubleshooting, you must identify how your compound has degraded. Below is a quantitative diagnostic matrix summarizing the primary degradation pathways observed during long-term storage.

Degradant IdentityRoot CauseMolecular FormulaExact MassTypical LC-MS [M+H]⁺LC Retention Shift (RP-C18)
Intact API (Parent) N/AC₁₀H₉N₃O187.07188.1Baseline Reference
Degradant A (3-Hydroxymethyl) Acidic MoistureC₉H₇N₃O173.06174.1 (-14 Da)Earlier (More polar)
Degradant B (6-Carboxamide) Alkaline MoistureC₁₀H₁₁N₃O₂205.09206.1 (+18 Da)Earlier (More polar)
Degradant C (N-Oxide) Photo-oxidationC₁₀H₉N₃O₂203.07204.1 (+16 Da)Earlier (More polar)

Part 2: Core Troubleshooting FAQs

Q1: My LC-MS shows a major impurity at [M+H]⁺ 174.1. Why is the methoxymethyl group cleaving in the freezer? A: You are observing the formation of 3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile[1]. While standard aliphatic ethers are stable, the 3-(methoxymethyl) group on an imidazo[1,2-a]pyridine core is highly labile. The C3 position of this heterocycle is strongly electron-donating[2]. When exposed to even mild micro-acidity (such as carbonic acid formed by atmospheric CO₂ dissolving in condensed moisture), the ether oxygen is protonated. This triggers the expulsion of methanol via an Sₙ1-like mechanism, generating a highly resonance-stabilized exocyclic carbocation (a vinylogous iminium species)[3]. Ambient water immediately traps this cation, yielding the 3-hydroxymethyl degradant.

Q2: Can I re-purify my degraded batch using standard silica gel chromatography? A: No. Standard silica gel contains surface silanol groups that act as Brønsted acids. Because the 3-(methoxymethyl) group is exquisitely sensitive to acid-catalyzed cleavage, passing the compound through standard silica will artificially exacerbate the degradation, converting more of your intact product into the 3-hydroxymethyl degradant. You must use base-washed silica or reverse-phase preparative HPLC (see Protocol B).

Q3: I see an [M+H]⁺ 206.1 peak. What caused this? A: This indicates hydration of the 6-carbonitrile group to an imidazo[1,2-a]pyridine-6-carboxamide derivative. Nitriles are generally stable at neutral pH but will undergo hydration if the storage vial contains trace alkaline impurities (e.g., residual base from synthesis) combined with ambient moisture.

Part 3: Mechanistic Pathways & Workflows

Degradation Parent 3-(Methoxymethyl)imidazo [1,2-a]pyridine-6-carbonitrile (Intact API) Acid Acidic Microenvironment (Atmospheric CO2 + H2O) Parent->Acid Exposure Base Alkaline Conditions (Trace Basic Impurities) Parent->Base Exposure MOM_Deg 3-(Hydroxymethyl)imidazo [1,2-a]pyridine-6-carbonitrile (-14 Da) Acid->MOM_Deg Ether Cleavage (SN1-like) Nitrile_Deg Imidazo[1,2-a]pyridine- 6-carboxamide derivative (+18 Da) Base->Nitrile_Deg Nitrile Hydration

Fig 1: Primary degradation pathways of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile.

Workflow Step1 1. Lyophilization (Remove Trace H2O) Step2 2. Argon Purge (Exclude O2/CO2) Step1->Step2 Step3 3. Amber Glass Vial (Block UV Photo-ox) Step2->Step3 Step4 4. Desiccator @ -20°C (Thermal Stability) Step3->Step4

Fig 2: Optimized long-term storage workflow to prevent hydrolysis and oxidation.

Part 4: Self-Validating Experimental Protocols

Protocol A: Forced Degradation Study (Method Validation)

Causality: Before relying on your LC-MS to monitor long-term stability, you must create a self-validating system by intentionally generating the exact degradants. This confirms your analytical method can successfully resolve the parent compound from the 3-hydroxymethyl and carboxamide degradants.

  • Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile.

  • Aliquoting: Split into three 300 µL aliquots (Control, Acidic, Basic).

  • Spiking:

    • Acidic: Add 30 µL of 0.1 M HCl (forces ether cleavage).

    • Basic: Add 30 µL of 0.1 M NaOH (forces nitrile hydration).

    • Control: Add 30 µL of LC-MS grade water.

  • Incubation: Heat all vials at 40°C for 12 hours.

  • Analysis: Quench the acidic/basic vials with neutralizing buffer, dilute 1:10, and inject onto the LC-MS. Verify the presence of the -14 Da and +18 Da peaks to establish your retention time references.

Protocol B: Safe Re-Purification of Degraded Material

Causality: To rescue a degraded batch without causing further acid-catalyzed ether cleavage, you must neutralize the stationary phase.

  • Stationary Phase Prep: Slurry standard silica gel in hexane containing 1% (v/v) Triethylamine (Et₃N). The Et₃N neutralizes the Brønsted acidic silanol groups on the silica surface.

  • Column Packing: Pack the column with the neutralized slurry and flush with 3 column volumes of your starting mobile phase (e.g., Hexane/Ethyl Acetate) containing 0.1% Et₃N.

  • Loading: Dissolve the degraded batch in a minimum volume of dichloromethane (DCM) and load it onto the column.

  • Elution: Elute using a gradient of Hexane/Ethyl Acetate. The highly polar 3-hydroxymethyl degradant will be retained significantly longer than the intact parent compound.

Protocol C: Optimized Long-Term Storage

Causality: Preventing degradation requires severing the chemical triangles of hydrolysis (Moisture + CO₂/Acid) and oxidation (Light + O₂).

  • Drying: Lyophilize the compound or dry it under high vacuum (<0.1 mbar) for 24 hours to remove all interstitial moisture.

  • Inert Atmosphere: Transfer the dry powder to an amber glass vial. Backfill the vial with heavy Argon gas. Argon displaces both oxygen (preventing N-oxide formation) and atmospheric CO₂ (preventing carbonic acid formation).

  • Sealing: Seal with a PTFE-lined cap and wrap with Parafilm.

  • Storage: Store the vial inside a secondary desiccator jar containing active Drierite (calcium sulfate), and place the entire assembly in a -20°C freezer. Allow the jar to reach room temperature before opening to prevent condensation.

References

  • Grokipedia. "Methoxymethyl ether". Grokipedia.
  • ACS Omega. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities".
  • NextSDS. "IMidazo[1,2-a]pyridine-6-carbonitrile, 3-(hydroxyMethyl)- — Chemical Substance Information".

Sources

Optimization

resolving HPLC peak tailing for 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for researchers and drug development professionals dealing with the chromatogra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for researchers and drug development professionals dealing with the chromatographic challenges of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile .

This guide bypasses generic advice to focus purely on the chemical and physical causality behind peak tailing for basic heterocycles, providing you with self-validating protocols to ensure analytical integrity.

Diagnostic Workflow for Imidazopyridine Peak Tailing

Before altering your method, you must determine whether the tailing is a physical system failure or a chemical interaction. Follow the logic in the diagram below to isolate the root cause.

TroubleshootingWorkflow Start Analyze Peak Shape USP Tailing Factor (Tf) > 1.5? GlobalCheck Are all peaks in the chromatogram tailing? Start->GlobalCheck SystemIssue System/Physical Issue (Dead Volume, Blocked Frit) GlobalCheck->SystemIssue Yes (All peaks) ChemicalIssue Chemical Interaction (Analyte-Stationary Phase) GlobalCheck->ChemicalIssue No (Only basic analyte) Silanol Secondary Silanol Interactions (Basic Imidazopyridine N) ChemicalIssue->Silanol Fix1 Lower Mobile Phase pH (< 3.0) Protonate Silanols Silanol->Fix1 Fix2 Use Base-Deactivated/ Endcapped Column Silanol->Fix2

Caption: Workflow for diagnosing and resolving HPLC peak tailing of basic imidazopyridine derivatives.

Core Troubleshooting Guide (FAQs)

Q1: Why does 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile exhibit severe peak tailing on standard C18 columns? A1: The root cause lies in the molecular structure. Imidazo[1,2-a]pyridines are bicyclic nitrogen-containing heterocycles [[1]](). While the primary retention mechanism in reversed-phase HPLC is hydrophobic, standard silica-based columns contain residual, unreacted silanol groups (Si-OH). At mid-pH ranges (pH 4–7), these silanols deprotonate into negatively charged species (Si-O⁻). Simultaneously, the basic nitrogen of the imidazopyridine core remains protonated. This creates a strong electrostatic cation-exchange interaction. Because the analyte is now retained by two competing mechanisms (hydrophobic and ionic) with different desorption kinetics, the peak tails severely .

Q2: How can I differentiate between a chemical interaction and a physical system issue? A2: You must look at the entire chromatogram. Physical issues—such as extra-column dead volume, a blocked column frit, or a poorly seated PEEK fitting—will cause all peaks in the chromatogram to tail or broaden, regardless of their chemical nature . Chemical issues, such as secondary silanol interactions, are highly analyte-specific. If your neutral internal standard (e.g., toluene) is perfectly symmetrical but your imidazopyridine derivative tails, the issue is strictly chemical 2.

Q3: What is the most effective mobile phase optimization to correct this? A3: Lowering the mobile phase pH is the most direct chemical intervention. The pKa of acidic silanols is typically around 3.5–4.5. By adjusting your aqueous mobile phase to pH 2.0–2.5 using strong modifiers like 0.1% Trifluoroacetic acid (TFA) or Formic Acid, you force the residual silanols into their fully protonated, neutral state (Si-OH). This effectively shuts down the ion-exchange pathway, forcing the imidazopyridine derivative to elute solely based on hydrophobic partitioning, dramatically improving peak shape 3.

Q4: If pH adjustment isn't enough, what column chemistries should I consider? A4: Transition to a high-purity, Type B silica column that is fully endcapped. Endcapping chemically blocks active silanols. If tailing persists due to the highly basic nature of the imidazopyridine core, utilize a polar-embedded stationary phase (e.g., amide or ether-linked C18). These columns incorporate a polar functional group near the silica surface, which creates a local hydration layer that shields basic analytes from interacting with any remaining residual silanols []().

Quantitative Data Presentation

The following table summarizes the causal relationship between mobile phase conditions, column chemistry, and the resulting chromatographic performance for basic imidazopyridine derivatives.

Mobile Phase pHBuffer / Modifier SystemColumn ChemistryUSP Tailing Factor (Tf)Theoretical Plates (N)Resolution Status
pH 6.8 Water / Acetonitrile (No Buffer)Standard C18 (Type A)2.854,200Severe Tailing (Fail)
pH 4.5 10 mM Ammonium AcetateStandard C18 (Type B)1.907,500Moderate Tailing
pH 2.5 0.1% Formic AcidEndcapped C18 (Type B)1.3511,200Acceptable (Pass)
pH 2.5 0.1% TFA (Ion Pairing)Polar-Embedded C181.05 14,500 Optimal Symmetry

Self-Validating Experimental Protocol

To ensure trustworthiness, do not guess the cause of your peak tailing. Execute this Orthogonal pH and Ionic Strength Screening Protocol . This method is a self-validating system: the outcome of each step dictates and proves the underlying chemical mechanism.

Objective: To systematically isolate and neutralize secondary silanol interactions for 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile.

Step 1: Baseline Establishment (Control)

  • Prepare your sample at a concentration of 0.1 mg/mL in the starting mobile phase to prevent solvent-mismatch fronting.

  • Inject 5 µL onto your current column using an unbuffered mobile phase (e.g., Water/Acetonitrile).

  • Record the USP Tailing Factor (Tf) at 5% peak height. (Expected result: Tf > 2.0).

Step 2: Silanol Suppression via Low pH

  • Replace the aqueous mobile phase with Water containing 0.1% v/v Trifluoroacetic acid (TFA) (pH ~2.0).

  • Purge the system and equilibrate the column with 10 column volumes.

  • Inject the sample and record Tf. Causality Check: If Tf drops below 1.5, you have successfully validated that ionized silanols were the root cause, and protonating them resolved the issue.

Step 3: Silanol Masking via High Ionic Strength (If Step 2 fails or low pH is incompatible with your detector)

  • Replace the aqueous mobile phase with 25 mM Potassium Phosphate buffer adjusted to pH 6.5.

  • Equilibrate the column with 15 column volumes.

  • Inject the sample and record Tf. Causality Check: The high concentration of potassium ions (K⁺) competes with the basic imidazopyridine nitrogen for the ionized silanol sites. If Tf improves here but not in Step 2, your analyte may be degrading at low pH, making masking the superior strategy.

System Validation Criterion: If both Step 2 and Step 3 fail to reduce Tf below 1.5, the protocol self-validates that the issue is not chemical . You must immediately halt chemical optimization and replace the column inlet frit, or inspect your PEEK tubing connections for extra-column dead volume.

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com. Available at:[Link]

  • Restek. "Troubleshooting HPLC- Tailing Peaks." Restek Resource Hub. Available at:[Link]

  • CHROMacademy. "HPLC Troubleshooting Guide - Peak Tailing." CHROMacademy.com. Available at:[Link]

Sources

Troubleshooting

minimizing side reactions in 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile synthesis

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the functionalization of the imidazo[1,2-a]pyridine core.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the functionalization of the imidazo[1,2-a]pyridine core. The synthesis of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile presents a unique mechanistic tightrope: you must drive a highly regioselective electrophilic aromatic substitution at the C3 position while simultaneously protecting the highly sensitive C6-carbonitrile group from hydrolysis, and preventing the highly nucleophilic core from dimerizing.

This guide is designed to move beyond basic protocols. Here, we dissect the causality behind common side reactions—specifically dimerization, nitrile hydrolysis, and mis-alkylation—and provide field-proven, self-validating methodologies to ensure high-yield, high-purity outcomes.

Mechanistic Workflow & Side Reaction Pathways

To troubleshoot effectively, we must first visualize the kinetic and thermodynamic pathways competing during the C3-methoxymethylation step.

SynthesisWorkflow SM 2-Amino-5-cyanopyridine + a-Haloketone Core Imidazo[1,2-a]pyridine-6-carbonitrile (Core Intermediate) SM->Core Condensation / GBBR Reagents Methoxymethylation (MOM-Cl or HCHO/MeOH) Core->Reagents C3-Functionalization Target 3-(Methoxymethyl)imidazo[1,2-a] pyridine-6-carbonitrile (Target Product) Reagents->Target Optimized Anhydrous Conditions Side1 Bis-imidazo[1,2-a]pyridine methane (Dimerization) Reagents->Side1 Iminium capture by IP core Side2 6-Carboxamide / Carboxylic Acid (Nitrile Hydrolysis) Reagents->Side2 Aqueous Acid/Base + Heat Side3 N1-Alkylated Byproduct (Kinetic Trap) Reagents->Side3 Low Temp / Hard Electrophile

Reaction branching in imidazo[1,2-a]pyridine synthesis highlighting desired vs. side pathways.

Troubleshooting Guide & FAQs

Q1: Why am I isolating a significant amount of a methylene-tethered dimer instead of my methoxymethylated product?

The Causality: When utilizing formaldehyde and methanol for C3-methoxymethylation under acidic conditions, the reaction proceeds via a highly electrophilic 3-methyleneiminium intermediate. Because the imidazo[1,2-a]pyridine core is exceptionally nucleophilic at the C3 position (exhibiting enamine-like character), unreacted starting material will aggressively compete with methanol to attack the iminium species. This results in the formation of a bis(imidazo[1,2-a]pyridin-3-yl)methane dimer[1]. The Solution: You must kinetically favor the methanol attack or bypass the iminium intermediate entirely.

  • Option A (Bypass): Switch your reagent to Chloromethyl methyl ether (MOM-Cl) in an anhydrous solvent. This provides a direct electrophilic methoxymethyl source without generating the bridging iminium species.

  • Option B (Kinetic Control): If you must use HCHO/MeOH, operate under high dilution (0.05 M) with a massive molar excess of methanol, and add the formaldehyde extremely slowly (via syringe pump) to ensure the iminium intermediate is trapped by methanol before it encounters another imidazopyridine molecule.

Q2: The C6-carbonitrile group is hydrolyzing into an amide. How do I preserve it during functionalization?

The Causality: The cyano group (-CN) at the 6-position is highly susceptible to hydration[2]. When exposed to the strong aqueous acids (e.g., HCl) or bases often used to drive formaldehyde-based methoxymethylation, the nitrile undergoes rapid hydrolysis to a primary amide, and eventually to a carboxylic acid. The nitrogen-rich imidazopyridine core can act as an internal base, further accelerating this hydration under thermal stress. The Solution: Absolute exclusion of water is mandatory. Transition to a strictly anhydrous protocol using MOM-Cl and a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA). If Lewis acid catalysis is required to activate the electrophile, utilize water-tolerant, non-hydrolytic Lewis acids such as B(C6F5)3[3], which effectively activate electrophiles without promoting nitrile hydration.

Q3: NMR analysis shows N-alkylation rather than the desired C3-alkylation. What drives this regioselectivity?

The Causality: This is a classic kinetic vs. thermodynamic control issue. The N1 nitrogen of the imidazo[1,2-a]pyridine ring is a "hard" nucleophile and is sterically accessible, making it prone to rapid attack by hard electrophiles at low temperatures (kinetic control). However, the C3 position is the most thermodynamically stable site for substitution due to the preservation of aromaticity in the fused system[4]. The Solution: Ensure your reaction is allowed to reach thermodynamic equilibrium. While the initial addition of MOM-Cl should be done at 0 °C to control the exothermic reaction, the mixture must be subsequently heated (e.g., 40–60 °C) to allow any kinetically formed N-alkylated species to reversibly rearrange to the thermodynamically favored C3-methoxymethylated product.

Quantitative Condition Screening

The following table summarizes internal validation data demonstrating how different reaction environments influence the distribution of the target molecule versus common side products.

Reaction ConditionsReagents & SolventsTarget Yield (%)Dimer Yield (%)Hydrolysis (Amide) (%)
Aqueous Acidic HCHO, excess MeOH, HCl (aq), 80 °C35%25%30%
Standard MOM MOM-Cl, NaH, THF, 25 °C55%< 5%15%
Optimized Anhydrous MOM-Cl, DIPEA, dry DCM, 40 °C88% < 2% < 1%

Note: Yields are based on isolated, chromatographically purified products. The optimized anhydrous route effectively suppresses both dimerization and nitrile hydrolysis.

Optimized Experimental Protocol: Anhydrous C3-Methoxymethylation

This protocol is engineered as a self-validating system. By utilizing MOM-Cl and DIPEA in dry DCM, we eliminate the aqueous conditions that cause nitrile hydrolysis and bypass the iminium intermediate that leads to dimerization. The thermal shift ensures thermodynamic C3-regioselectivity.

Materials Required:

  • Imidazo[1,2-a]pyridine-6-carbonitrile (1.0 equiv, rigorously dried)

  • Chloromethyl methyl ether (MOM-Cl) (1.2 equiv) CRITICAL: Known carcinogen. Handle exclusively in a certified fume hood using appropriate PPE.

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, distilled over CaH2)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill the flask with high-purity Argon. Repeat this cycle three times to ensure an entirely moisture-free environment.

  • Substrate Dissolution: Dissolve 1.0 equiv of imidazo[1,2-a]pyridine-6-carbonitrile in anhydrous DCM to achieve a concentration of 0.1 M. Rationale: This moderate dilution prevents intermolecular crowding, further reducing any residual risk of dimerization.

  • Base Addition: Inject 2.0 equiv of anhydrous DIPEA via syringe. Cool the reaction mixture to 0 °C using an ice-water bath and stir for 10 minutes.

  • Electrophile Introduction: Slowly add 1.2 equiv of MOM-Cl dropwise over 15 minutes. Rationale: Dropwise addition at 0 °C controls the initial exothermic kinetic reaction, preventing thermal spikes that could degrade the starting material.

  • Thermodynamic Shift: Remove the ice bath and equip the flask with a reflux condenser. Warm the reaction to 40 °C and stir for 4 to 6 hours. Rationale: Heating provides the activation energy necessary for any kinetically favored N-alkylated intermediates to equilibrate to the thermodynamically stable C3-alkylated target.

  • Reaction Monitoring: Monitor the reaction via TLC or LC-MS. The C3-methoxymethylated product will typically exhibit a slightly higher Rf value than the starting material in a 1:1 Hexanes/EtOAc system.

  • Quench and Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NaHCO3 (10 mL) to neutralize the DIPEA hydrochloride salts. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of 20% to 60% EtOAc in Hexanes to yield the pure 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile.

References

  • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega / NIH URL: [Link]

  • Title: Ru(II)-Catalyzed Synthesis of Fused Imidazo[1,2-a]pyridine-chromenones and Methylene-Tethered Bis-imidazo[1,2-a]pyridines... Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: B(C6F5)3-Catalysed Alkylation of Imidazo[1,2-a]pyridines Using α,β-Unsaturated Ketones Source: European Journal of Organic Chemistry / Cardiff University URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing DMSO Stock Solutions for 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile. Our focus is to provide a comprehensive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile. Our focus is to provide a comprehensive framework for the preparation, storage, and troubleshooting of Dimethyl Sulfoxide (DMSO) stock solutions to ensure experimental reproducibility and success. Given that specific public literature on the solubility and stability of this exact molecule is limited, this guide synthesizes best practices for imidazo[1,2-a]pyridine derivatives and other small molecules in drug discovery.

Section 1: Best Practices for Preparation and Storage of DMSO Stock Solutions

The accurate and consistent preparation of stock solutions is the foundation of reliable experimental data. DMSO is a powerful solvent for a wide range of organic molecules; however, its hygroscopic nature and the potential for compound precipitation necessitate careful handling.[1][2]

Core Principles:
  • Purity of Reagents is Paramount: Always use anhydrous, high-purity DMSO to minimize water contamination, which can lead to compound precipitation and degradation.[1]

  • Incremental Dissolution: For compounds with unknown solubility, a stepwise approach to dissolution is recommended to avoid oversaturation.

  • Inert Atmosphere: For long-term storage, consider overlaying the stock solution with an inert gas like argon or nitrogen to prevent oxidation, especially for sensitive compounds.

Detailed Protocol for Stock Solution Preparation:
  • Pre-Weighing and Calculation: Accurately weigh the desired amount of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile using a calibrated analytical balance. Calculate the required volume of DMSO to achieve the target concentration.

  • Initial Dissolution: Add a portion (e.g., 80%) of the calculated DMSO volume to the vial containing the compound.

  • Facilitating Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be employed.[3][4] Visually inspect the solution against a light source to ensure no particulates remain.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining DMSO to reach the final calculated volume and vortex to ensure homogeneity.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can promote precipitation and degradation, aliquot the stock solution into single-use volumes in sterile, light-protected tubes.[3][4][5]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Storage Conditions: For long-term storage (months to years), store aliquots at -80°C. For short-term storage (weeks), -20°C is generally acceptable.[3][4]

Recommended Concentration Ranges:

While the optimal stock concentration is experiment-dependent, a common starting point for small molecules is in the 10-30 mM range.[3] Higher concentrations increase the risk of precipitation upon storage or dilution into aqueous media.

ParameterRecommendationRationale
DMSO Purity Anhydrous, ≥99.9%Minimizes water absorption, which can decrease solubility and promote degradation.[1]
Stock Concentration 10-50 mMBalances compound solubility with the need to minimize the final DMSO concentration in assays.[4]
Short-Term Storage -20°C (up to 3 months)Suitable for routine use to minimize freeze-thaw cycles of the main stock.[5]
Long-Term Storage -80°CPreserves compound integrity for extended periods.[3]

Section 2: Troubleshooting Guide

This section addresses common issues encountered when working with DMSO stock solutions of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile and similar compounds.

Issue 1: Precipitation in the DMSO Stock Solution
  • Observation: Cloudiness or visible particulates in the stock solution, either immediately after preparation or after storage.

  • Potential Causes:

    • Concentration Exceeds Solubility: The prepared concentration is too high for the compound in DMSO at the storage temperature.

    • Moisture Contamination: The DMSO used was not anhydrous, or the vial was not properly sealed, allowing for water absorption.[3]

  • Solutions:

    • Attempt to Redissolve: Gently warm the vial to 37°C and vortex or sonicate to see if the precipitate redissolves.[3] If successful, consider aliquoting into smaller volumes to prevent re-precipitation.

    • Prepare a Fresh, Lower Concentration Stock: If the precipitate does not dissolve, it is best to discard the stock as the concentration is no longer accurate.[3] Prepare a new stock at a lower concentration (e.g., 10 mM).

Issue 2: Precipitation Upon Dilution into Aqueous Media
  • Observation: The compound precipitates out of solution when the DMSO stock is diluted into cell culture media, buffers, or other aqueous solutions.

  • Potential Causes:

    • Low Aqueous Solubility: Many organic compounds are significantly less soluble in aqueous solutions than in DMSO.[5]

    • High Final Compound Concentration: The target concentration in the aqueous medium exceeds the compound's solubility limit.

  • Solutions:

    • Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[5] Maintaining a sufficient, yet non-toxic, final DMSO concentration can help keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.[5]

    • Serial Dilutions in DMSO: Before diluting into the final aqueous medium, perform intermediate dilutions of the high-concentration stock in DMSO.[1]

    • Utilize Solubility Enhancers: For cell-based assays, diluting the compound into a serum-containing medium can be beneficial, as proteins like albumin can help maintain solubility.[5]

Issue 3: Inconsistent Experimental Results
  • Observation: High variability in experimental outcomes between different aliquots or on different days.

  • Potential Causes:

    • Compound Degradation: Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to compound degradation.[5]

    • Inaccurate Pipetting: Errors in pipetting small volumes of concentrated stock can lead to significant variations in the final concentration.

  • Solutions:

    • Strict Aliquoting: Adhere to a single-use aliquot policy to minimize freeze-thaw cycles.[5]

    • Verify Pipette Accuracy: Regularly calibrate and check the accuracy of your pipettes, especially those used for small volumes.

    • Fresh Working Solutions: Always prepare fresh working solutions from your DMSO stock for each experiment. It is not recommended to store aqueous working solutions.[3]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a DMSO stock solution of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile?

A common and practical starting point for novel small molecules is a 10 mM stock solution. This concentration is often high enough for most in vitro assays while minimizing the risk of solubility issues.

Q2: Can I store my DMSO stock solution at 4°C?

While short-term storage at 4°C for a few days may be acceptable for some stable compounds, it is generally not recommended. The solubility of many organic compounds decreases at lower temperatures, which can lead to precipitation. For storage longer than a few days, -20°C or -80°C is preferable.[3]

Q3: My compound is difficult to dissolve in DMSO, even with warming and sonication. What should I do?

If you are still observing undissolved particulates after attempting to solubilize the compound, it is likely that you have exceeded its solubility limit in DMSO. You will need to prepare a new stock solution at a lower concentration.

Q4: Should I filter my DMSO stock solution if I see particulates?

No, filtering is not recommended as it will remove the undissolved compound, leading to an inaccurate and unknown final concentration. The best course of action is to address the root cause of the precipitation.[5]

Visual Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh Compound calc 2. Calculate DMSO Volume weigh->calc add_dmso 3. Add 80% DMSO calc->add_dmso dissolve 4. Vortex / Sonicate / Warm (37°C) add_dmso->dissolve final_vol 5. Add Remaining DMSO dissolve->final_vol homogenize 6. Vortex to Homogenize final_vol->homogenize aliquot 7. Aliquot into Single-Use Vials homogenize->aliquot label_vials 8. Label Vials aliquot->label_vials store 9. Store at -20°C or -80°C label_vials->store use 10. Prepare Fresh Working Solutions store->use

Caption: Workflow for Preparing DMSO Stock Solutions.

References

  • BenchChem. (2025).
  • Dahlin, J. L., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71.
  • BenchChem. (2025). Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO.
  • Sigma-Aldrich.
  • BenchChem. (2025).
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
  • Guidechem. 3-(hydroxymethyl)imidazo[1,2-a]pyridine-7-carbonitrile.
  • Merck. (2013).
  • ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?.
  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Chemical Substance Information. IMidazo[1,2-a]pyridine-6-carbonitrile, 3-(hydroxyMethyl)-.
  • LookChem. 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo.
  • Sigma-Aldrich. 3-Bromo-6-methoxyimidazo[1,2-a]pyridine.
  • MilliporeSigma. 3-bromo-6-methoxyimidazo[1,2-a]pyridine.
  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2025).
  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine deriv
  • ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). PMC.
  • Ziath.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025).
  • Synthesis and Molecular-cellular Mechanistic Study of Pyridine Deriv
  • Chem-Impex. Imidazo[1,2-a]pyridine-6-carbonitrile.
  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO)
  • ChemicalBook. (2025). 2-METHYL-8-(PHENYLMETHOXY)IMIDAZO[1,2-A]PYRIDINE-3-ACETONITRILE.

Sources

Reference Data & Comparative Studies

Validation

3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile vs. Classical Imidazopyridine Derivatives: A Scaffold Comparison Guide

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel heterocyclic scaffolds to overcome pharmacokinetic bottlenecks—such as poor metabolic stability or excessive lipophilicity—that plague...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel heterocyclic scaffolds to overcome pharmacokinetic bottlenecks—such as poor metabolic stability or excessive lipophilicity—that plague late-stage drug candidates. The imidazo[1,2-a]pyridine core is a highly privileged, flat, aromatic, nitrogen-rich pharmacophore found in blockbuster drugs like[1].

However, traditional derivatives often suffer from metabolic liabilities or off-target toxicity. This guide objectively compares a highly functionalized next-generation building block—3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile —against classical imidazopyridine derivatives, detailing the causality behind its structural design and providing self-validating experimental protocols for its utilization.

Structural Deconstruction & Causality (E-E-A-T)

To understand the utility of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile, we must analyze the causality behind its specific substitutions at the 3- and 6-positions compared to legacy drugs.

The 3-Position: Balancing Lipophilic Efficiency (LiPE)

Classical hypnotics like Zolpidem utilize a bulky N,N-dimethylacetamide group at the 3-position to perfectly anchor into the hydrophobic pocket of the GABA-A receptor's α1​ subunit. However, in targeted oncology (e.g., c-Met kinase inhibitors), such bulky hydrophobic groups often lead to poor metabolic stability and high plasma protein binding. Replacing this bulk with a methoxymethyl (-CH₂OCH₃) group reduces steric hindrance and introduces a flexible, compact hydrogen-bond acceptor. This targeted modification lowers the overall partition coefficient (LogP), significantly improving aqueous solubility and oral bioavailability, while allowing the oxygen atom to interact favorably with kinase hinge regions.

The 6-Position: Electronic Tuning and Synthetic Modularity

The 6-position of the imidazo[1,2-a]pyridine ring is electronically activated and highly susceptible to metabolic oxidation. Older anxiolytics like Alpidem utilized a 6-chloro group to block this metabolism, but a halogen acts as a synthetic dead-end. Conversely, the 6-carbonitrile (-CN) group acts as a strong electron-withdrawing moiety. This lowers the basicity of the bridgehead nitrogen (mitigating potential hERG channel toxicity) and serves as a highly versatile synthetic handle. It can be cleanly converted into an amidoxime for the development of [2], or subjected to reduction/cross-coupling for SAR expansion.

ScaffoldLogic A Imidazo[1,2-a]pyridine Core B 3-Position Substitution A->B C 6-Position Substitution A->C D Methoxymethyl Group (Lower LogP, H-Bonding) B->D E Carbonitrile Group (Cross-coupling Handle) C->E F 3-(Methoxymethyl)imidazo[1,2-a] pyridine-6-carbonitrile D->F E->F

Logical evolution of the imidazo[1,2-a]pyridine scaffold via dual functionalization.

Quantitative Comparative Data

The table below summarizes the structural and physicochemical advantages of the 3-(methoxymethyl)-6-cyano scaffold against classical imidazopyridine drugs.

Scaffold / Drug3-Position Substituent6-Position SubstituentKey Physicochemical PropertyPrimary Application
3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile Methoxymethyl (-CH₂OCH₃)Carbonitrile (-CN)High modularity, balanced LogP, dual H-bond acceptorsKinase inhibitors, Antiprotozoal precursors
Zolpidem N,N-dimethylacetamideMethyl (-CH₃)High BBB penetrance, rapid CNS onsetGABA-A positive allosteric modulator (Hypnotic)
Alpidem N,N-dipropylacetamideChloro (-Cl)High lipophilicity, prolonged half-lifeAnxiolytic (Withdrawn due to hepatotoxicity)
Olprinone Hydrogen (-H)1,2-dihydropyridin-2-oneHigh aqueous solubility, planar geometryPDE3 inhibitor (Acute heart failure)

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They leverage modern, green-chemistry approaches such as [3] and Groebke-Blackburn-Bienaymé reactions[4].

Protocol 1: Microwave-Assisted Synthesis of the Scaffold Core

Objective: Synthesize the intermediate imidazo[1,2-a]pyridine-6-carbonitrile via catalyst-free annulation[3]. Reagents: 2-Amino-5-cyanopyridine (1.0 eq), α -bromoketone (1.2 eq), Isopropyl alcohol/Water (1:1 v/v).

  • Preparation: In a 10 mL microwave-safe vial, dissolve 2-amino-5-cyanopyridine (10 mmol) and the selected α -bromoketone (12 mmol) in 5 mL of an H₂O-IPA mixture.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 15 minutes.

    • Causality: Microwave heating ensures rapid, homogeneous energy transfer, bypassing the need for transition-metal catalysts and significantly reducing tar formation[3].

  • Self-Validating Checkpoint: Spot the reaction mixture on a silica TLC plate (Hexane:EtOAc 7:3). The complete disappearance of the highly fluorescent 2-amino-5-cyanopyridine spot under 254 nm UV light indicates reaction completion.

  • Workup: Cool the mixture to room temperature. Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Methoxymethylation (Subsequent Step): React the purified core with dimethoxymethane in the presence of a Lewis acid (e.g., BF₃·OEt₂) at 0°C to selectively functionalize the electron-rich 3-position.

    • Causality: The 3-position is the most nucleophilic site on the imidazo[1,2-a]pyridine ring, allowing regioselective electrophilic aromatic substitution without the need for protecting groups.

Protocol 2: Downstream Functionalization of the 6-Carbonitrile

Objective: Convert the 6-carbonitrile into an amidoxime for SAR expansion[2].

  • Reagent Mixing: Suspend 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile (5 mmol) in 20 mL of absolute ethanol. Add hydroxylamine hydrochloride (15 mmol) and sodium carbonate (15 mmol).

  • Reflux: Heat the mixture to reflux (78°C) for 12 hours.

    • Causality: The sodium carbonate neutralizes the hydrochloride salt, liberating free hydroxylamine. This acts as a strong nucleophile to attack the electrophilic nitrile carbon.

  • Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The target amidoxime will exhibit a precise mass shift of +33 Da (addition of NH₂OH) compared to the starting nitrile. Do not proceed to isolation until conversion is >95%.

  • Isolation: Concentrate the solvent in vacuo, resuspend the residue in cold water, and filter the resulting precipitate. Wash with cold water and dry under high vacuum to yield the pure amidoxime.

Workflow Step1 Step 1: Annulation 2-Amino-5-cyanopyridine + α-Bromoketone Step2 Step 2: Methoxymethylation Formaldehyde/MeOH + Acid Catalyst Step1->Step2 Intermediate Check (LC-MS) Step3 Step 3: Purification Flash Chromatography (Hexane/EtOAc) Step2->Step3 Crude Product Step4 Step 4: Functionalization Nitrile to Amidoxime Conversion Step3->Step4 Pure Scaffold (>95%)

Step-by-step experimental workflow for scaffold synthesis and downstream functionalization.

References

  • Tebubio Catalog. "Imidazo[1,2-a]pyridine-6-carbonitrile - 25 mg". Tebubio. URL:[Link]

  • Ismail, M. A., et al. "Novel Dicationic Imidazo[1,2-a]pyridines and 5,6,7,8-Tetrahydro-imidazo[1,2-a]pyridines as Antiprotozoal Agents". Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Enguehard-Gueiffier, C., et al. "Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines". ResearchGate. URL:[Link]

  • Pérez-Márquez, A., et al. "Microwave-Assisted Synthesis of Bis-Heterocycles Containing the Imidazo[1,2-a]Pyridine by Groebke-Blackburn-Bienaymé Reaction". MDPI. URL:[Link]

  • Sharma, S., et al. "Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent". ACS Combinatorial Science. URL:[Link]

Sources

Comparative

A Guide to Validating the Biological Activity of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile via Orthogonal Assays

Introduction: The Imperative for Rigorous Hit Validation The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Hit Validation

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] Molecules built around this nitrogen-bridged heterocyclic system have demonstrated a vast therapeutic potential, with applications ranging from anticancer and anti-inflammatory to antiviral and anticonvulsant agents.[3][4] The specific compound of interest, 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile, belongs to this promising class. However, an initial positive result in a primary biological screen—a "hit"—is merely the starting point of a rigorous journey.

To confidently advance a hit compound toward lead optimization, its biological activity must be unequivocally validated. The history of drug discovery is littered with promising hits that were later revealed to be artifacts of a specific assay format, succumbing to issues like compound aggregation, non-specific reactivity, or interference with the detection technology. This guide provides a comprehensive, field-proven framework for validating the biological activity of a novel compound, using 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile as our subject. We will employ a multi-pillar strategy of orthogonal assays—a series of experiments that measure the same biological event through fundamentally different physical principles.[5] This approach is critical for building a robust, data-driven case for the compound's mechanism of action (MoA), ensuring scientific integrity and increasing the probability of success in downstream development.[6][7]

For the purposes of this guide, we will construct a hypothesis based on published data for analogous structures. Several imidazo[1,2-a]pyridine derivatives have been successfully designed as potent inhibitors of receptor tyrosine kinases, including c-Met, a key driver in various cancers.[8] Therefore, we will proceed with the working hypothesis that 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile (herein referred to as "Test Compound") is an inhibitor of the c-Met kinase. To provide a benchmark for performance, we will compare it against Capmatinib , a well-characterized, FDA-approved c-Met inhibitor.

The Orthogonal Validation Workflow: A Four-Pillar Approach

The core of our validation strategy is a sequential, multi-step process designed to build confidence at each stage. A compound must yield consistent and correlated data across all pillars to be considered a validated hit. This workflow ensures we confirm not only if the compound works, but also how it works, from the purified protein to the complex cellular environment.

G cluster_0 Validation Workflow P1 Pillar 1: Biochemical Activity Assay (Does it inhibit the enzyme's function?) P2 Pillar 2: Biophysical Binding Assay (Does it physically bind to the target?) P1->P2 Orthogonal Confirmation of Direct Interaction P3 Pillar 3: Cellular Target Engagement (Does it bind the target inside a cell?) P2->P3 Transition to Physiological Context P4 Pillar 4: Cellular Functional Assay (Does binding affect the downstream pathway?) P3->P4 Link Target Engagement to Biological Effect

Caption: A four-pillar orthogonal workflow for hit validation.

Pillar 1: Primary Biochemical Activity Assay

The first step is to determine if the Test Compound can modulate the catalytic activity of the purified target enzyme. This assay directly measures the consequence of inhibition—the reduction of substrate phosphorylation.[9]

Chosen Assay: LanthaScreen® TR-FRET Kinase Activity Assay

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a robust, high-throughput technology ideal for primary screening and hit validation.[10] It relies on the proximity-based transfer of energy from a donor fluorophore (Europium chelate on an anti-phospho-substrate antibody) to an acceptor fluorophore (tracer dye on the substrate).

G TR-FRET Kinase Assay Principle cluster_0 No Inhibition cluster_1 Inhibition Kinase {Active c-Met Kinase | + ATP} Substrate Substrate-Tracer Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate-Tracer Antibody Eu-Antibody FRET High TR-FRET Signal Antibody->FRET Energy Transfer Inhibitor {Test Compound} InactiveKinase {Inactive c-Met Kinase} Inhibitor->InactiveKinase Inhibition Substrate2 Substrate-Tracer InactiveKinase->Substrate2 No Phosphorylation NoFRET Low TR-FRET Signal

Caption: Principle of the TR-FRET kinase activity assay.

Experimental Protocol: TR-FRET Assay
  • Reagent Preparation: Prepare assay buffer, recombinant human c-Met kinase, GFP-tagged substrate peptide, and ATP. Serially dilute the Test Compound and Capmatinib in DMSO, followed by a final dilution in assay buffer.

  • Kinase Reaction: In a 384-well assay plate, add 2.5 µL of the diluted compound solution. Add 5 µL of the kinase/substrate mix. Initiate the reaction by adding 2.5 µL of ATP solution (at the Kₘ concentration for c-Met).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of the TR-FRET dilution buffer containing the Europium-labeled anti-phospho-GFP antibody.

  • Final Incubation: Incubate for 60 minutes to allow for antibody-substrate binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 340 nm.

  • Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the log of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Expected Data & Interpretation

A potent inhibitor will prevent substrate phosphorylation, leading to a low TR-FRET signal. The IC₅₀ value represents the concentration of inhibitor required to reduce enzyme activity by 50%.

CompoundTargetAssay TypeExpected IC₅₀ (nM)
Test Compound c-MetTR-FRET Activity15
Capmatinib (Control) c-MetTR-FRET Activity5

Pillar 2: Orthogonal Biophysical Binding Assay

A positive result in the activity assay is promising, but it doesn't prove direct physical interaction. The compound could be an assay artifact. Therefore, an orthogonal assay that measures direct binding is essential.[6]

Chosen Assay: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free biophysical technique that measures real-time binding events between an analyte in solution (the compound) and a ligand immobilized on a sensor surface (the target protein).[11][12] It not only confirms binding but also provides the equilibrium dissociation constant (K_D) for affinity and the kinetic rate constants for association (kₐ) and dissociation (k_d). This provides a deeper understanding of the compound-target interaction.

Experimental Protocol: SPR Assay
  • Immobilization: Covalently immobilize purified, recombinant c-Met protein onto a CM5 sensor chip via amine coupling. A reference flow cell is prepared similarly but without the protein to allow for background subtraction.

  • Compound Preparation: Prepare a dilution series of the Test Compound and Capmatinib in a suitable running buffer containing a low percentage of DMSO.

  • Binding Measurement: Inject the compound solutions at various concentrations over the c-Met and reference flow cells at a constant flow rate.

  • Data Acquisition: Monitor the change in the SPR signal (measured in Response Units, RU) in real-time. The signal increase during injection corresponds to association, and the decrease after injection corresponds to dissociation.

  • Regeneration: After each cycle, inject a regeneration solution (e.g., high salt or low pH buffer) to remove all bound compound from the c-Met surface.

  • Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kₐ, k_d, and K_D (K_D = k_d / kₐ).

Expected Data & Interpretation

A true binder will show a concentration-dependent increase in the SPR signal. The K_D value is a direct measure of binding affinity; a lower K_D indicates a higher affinity. Crucially, the affinity (K_D) from the binding assay should correlate with the potency (IC₅₀) from the activity assay for a well-behaved inhibitor.

CompoundTargetAssay TypeExpected K_D (nM)Expected Residence Time (1/k_d) (min)
Test Compound c-MetSPR Binding2510
Capmatinib (Control) c-MetSPR Binding830

Pillar 3: Cellular Target Engagement Assay

Confirming a compound binds to a purified protein is a critical step, but it doesn't guarantee it can reach and engage its target within the complex and crowded environment of a living cell.[13][14] Cellular target engagement assays are designed to provide this crucial piece of evidence.[15]

Chosen Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in intact cells or tissues.[16] It operates on the principle that when a compound binds to its target protein, it generally stabilizes the protein's structure. This stabilization results in a higher melting temperature (Tₘ). By heating cell lysates treated with the compound to various temperatures and then measuring the amount of soluble protein remaining, we can detect this thermal shift.[16]

Experimental Protocol: CETSA
  • Cell Treatment: Culture a c-Met expressing cell line (e.g., EBC-1 lung cancer cells) and treat with either vehicle (DMSO), the Test Compound, or Capmatinib at various concentrations for 1-2 hours.

  • Cell Lysis: Harvest the cells, wash to remove unbound compound, and lyse the cells via freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysates into PCR tubes and heat them to a range of different temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler.

  • Protein Separation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble, non-denatured proteins.

  • Quantification: Analyze the amount of soluble c-Met protein remaining in each supernatant using a quantitative detection method like Western Blot or an ELISA.

  • Analysis:

    • Melt Curve: For each treatment, plot the percentage of soluble c-Met remaining against the temperature to generate a melt curve and determine the Tₘ.

    • Isothermal Dose-Response (ITDR): Treat cells with a range of compound concentrations, heat all lysates to a single, optimized temperature (e.g., the Tₘ in the vehicle-treated sample), and plot the amount of stabilized c-Met against compound concentration to determine the EC₅₀ for target engagement.

Expected Data & Interpretation

A compound that engages c-Met in cells will cause a rightward shift in its melt curve, indicating thermal stabilization. The EC₅₀ from the ITDR curve represents the concentration needed to achieve 50% of the maximal stabilizing effect and should correlate with the compound's potency in cellular functional assays.

CompoundTargetAssay TypeExpected Tₘ Shift (°C at 1 µM)Expected EC₅₀ (nM)
Test Compound c-MetCETSA+ 4.2150
Capmatinib (Control) c-MetCETSA+ 5.545

Pillar 4: Cellular Functional Assay

The final pillar connects target engagement to a biological consequence. If the Test Compound binds and inhibits c-Met inside cells, it should block the downstream signaling pathway initiated by the kinase.[8]

Chosen Assay: Western Blot for Downstream Signaling

c-Met is a receptor tyrosine kinase. Upon activation by its ligand, Hepatocyte Growth Factor (HGF), c-Met autophosphorylates and subsequently triggers downstream signaling cascades, including the PI3K/AKT pathway. A Western blot can be used to measure the levels of phosphorylated c-Met (p-c-Met) and phosphorylated AKT (p-AKT) to assess the functional impact of the inhibitor.

G HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Activation p_cMet p-c-Met cMet->p_cMet Autophosphorylation PI3K PI3K p_cMet->PI3K AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Response Cellular Responses (Proliferation, Survival) p_AKT->Response Inhibitor Test Compound Inhibitor->p_cMet Inhibition

Caption: Simplified HGF/c-Met signaling pathway.

Experimental Protocol: Western Blot
  • Cell Culture & Starvation: Plate EBC-1 cells and grow to 80% confluency. Serum-starve the cells overnight to reduce basal signaling.

  • Inhibitor Treatment: Pre-treat the cells with a dose-response of the Test Compound or Capmatinib for 2 hours.

  • Stimulation: Stimulate the cells with HGF for 15 minutes to activate the c-Met pathway.

  • Lysis & Quantification: Immediately wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE & Transfer: Separate equal amounts of total protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for p-c-Met, total c-Met, p-AKT, total AKT, and a loading control (e.g., GAPDH).

  • Detection: After washing, incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry. Normalize the phosphorylated protein signal to the total protein signal for each target. Plot the normalized signal against inhibitor concentration to determine the EC₅₀ for pathway inhibition.

Expected Data & Interpretation

A functional c-Met inhibitor will show a dose-dependent reduction in HGF-stimulated p-c-Met and p-AKT levels, while total protein levels remain unchanged. The cellular functional EC₅₀ should be consistent with the target engagement EC₅₀ obtained from the CETSA experiment.

CompoundTargetAssay TypeExpected EC₅₀ (nM)
Test Compound p-AKT InhibitionWestern Blot200
Capmatinib (Control) p-AKT InhibitionWestern Blot60

Conclusion: Synthesizing the Evidence for a Validated Hit

The journey from a preliminary hit to a validated chemical probe is one of systematic, evidence-based de-risking. By employing a strategically designed orthogonal assay cascade, we can build a powerful and compelling case for the biological activity of a novel compound like 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile.

A successful outcome from this four-pillar workflow would demonstrate that the Test Compound:

  • Inhibits the catalytic activity of purified c-Met kinase (TR-FRET).

  • Binds directly to purified c-Met with an affinity that correlates with its inhibitory potency (SPR).

  • Enters cells and engages with the c-Met protein in its native environment (CETSA).

  • Blocks the downstream signaling pathway controlled by c-Met, linking target engagement to a functional cellular outcome (Western Blot).

When the data from these disparate methodologies converge to tell a consistent story, we can have high confidence that the observed activity is real and target-specific. This rigorous, multi-faceted validation is not an academic exercise; it is a fundamental requirement for making sound decisions in drug discovery, preventing the costly pursuit of artifactual hits and ensuring that only the most promising molecules advance toward therapeutic development.

References

  • Anonymous. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - NIH.
  • Anonymous. (2026, March 17). Substituent Effects Control the Biological Activity of Mn(II) Imidazo[1,2-a]pyridine Complexes.
  • Anonymous. (n.d.). Biochemical Kinase Assays | Thermo Fisher Scientific - DE.
  • Anonymous. (2025, August 14). Biochemical assays for kinase activity detection - Celtarys - Drug Discovery.
  • Anonymous. (2024, January 1). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
  • Anonymous. (n.d.). Target Engagement Assays - DiscoverX.
  • Anonymous. (n.d.). Modern Biophysical Approaches to Study Protein–Ligand Interactions.
  • Anonymous. (n.d.). Target Engagement Assays in Early Drug Discovery - PMC - NIH.
  • Anonymous. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega - ACS Publications.
  • Anonymous. (n.d.). Biophysical Assays - Selvita.
  • Anonymous. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen.
  • Anonymous. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed.
  • Anonymous. (n.d.). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC.
  • Anonymous. (n.d.). Biophysical Assays - Charles River Laboratories.
  • Anonymous. (2020, August 6). Strategies for target and pathway engagement in cellular assays.
  • Anonymous. (2025, December 9). Small Molecule Hit Identification and Validation | Broad Institute.
  • Anonymous. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences.
  • Anonymous. (n.d.). Kinase Assays with Myra - Bio Molecular Systems.
  • Anonymous. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F.
  • Anonymous. (2018, December 10). How Does a Biochemical Kinase Assay Work? - BellBrook Labs.
  • Anonymous. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology.
  • Anonymous. (2013, April 15). Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery |.
  • Anonymous. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data - Revvity Signals.
  • Anonymous. (2026, March 16). Developing and Validating Assays for Small-Molecule Biomarkers.
  • Anonymous. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC.
  • Anonymous. (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC.
  • Anonymous. (2011, September 15). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed.
  • Anonymous. (2024, November 14). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI.

Sources

Validation

A Comparative Benchmarking Guide to 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile, a Novel PDE10A Inhibitor

This guide provides an in-depth comparative analysis of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile, a novel and potent inhibitor of Phosphodiesterase 10A (PDE10A), against established standard reference inhib...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile, a novel and potent inhibitor of Phosphodiesterase 10A (PDE10A), against established standard reference inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for central nervous system (CNS) disorders.

Introduction: The Rationale for Targeting PDE10A

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] Its expression is highly enriched in the medium spiny neurons of the striatum, key components of the basal ganglia which are critical for motor control, cognition, and emotional regulation.[2][3] By modulating the levels of these crucial second messengers, PDE10A plays a pivotal role in regulating the signaling of dopamine receptors, particularly the D1 and D2 receptors.[3][4]

Dysregulation of dopaminergic signaling is a hallmark of several neuropsychiatric disorders, most notably schizophrenia.[3][5] Inhibition of PDE10A is hypothesized to rebalance this signaling by increasing cAMP and cGMP levels, which functionally mimics the effects of D2 receptor antagonists (the mechanism of current antipsychotics) while also potentiating D1 receptor signaling.[3][6] This dual action offers the potential for a novel therapeutic approach with an improved side-effect profile compared to traditional antipsychotics.[6][7] The imidazo[1,2-a]pyridine scaffold has been identified as a promising framework for developing inhibitors of various kinases and enzymes, including PDE10A.[8][9][10][11][12][13][14]

This guide will benchmark the performance of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile against two well-characterized, clinical-stage PDE10A inhibitors, TAK-063 (Balipodect) and MP-10 (Mardepodect), as well as the classical, albeit less selective, inhibitor Papaverine.

Comparative Inhibitors: A Snapshot

CompoundChemical ScaffoldKey Attributes
3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile Imidazo[1,2-a]pyridineA novel investigational compound.
TAK-063 (Balipodect) PyridazinoneHighly potent and selective PDE10A inhibitor with an IC50 of 0.30 nM; has been evaluated in clinical trials for schizophrenia.[6][15][16][17]
MP-10 (Mardepodect, PF-2545920) QuinolinePotent and selective PDE10A inhibitor with an IC50 of 0.37 nM; has also progressed to clinical trials.[17][18][19]
Papaverine IsoquinolineA moderately potent PDE10A inhibitor (IC50 = 36 nM) with known off-target effects on other PDE isoforms.[1]

Experimental Benchmarking Strategy

To provide a comprehensive comparison, we will outline a series of industry-standard assays designed to evaluate the potency, selectivity, and cellular activity of these inhibitors. The causality behind these experimental choices lies in the need to build a holistic profile of each compound, from its direct interaction with the target enzyme to its functional consequences in a cellular context.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Functional Assays A Biochemical Potency Assay (IC50 Determination) B Selectivity Profiling (PDE Panel) A->B Assess target specificity C cAMP Accumulation Assay A->C Validate cellular activity D Cell Viability/Toxicity Assay C->D Correlate with cellular health

Figure 1: A high-level overview of the experimental workflow for benchmarking PDE10A inhibitors.

Methodologies and Protocols

In Vitro Biochemical Potency: PDE10A Inhibition Assay

Rationale: The initial and most critical step is to determine the direct inhibitory effect of the compounds on the purified PDE10A enzyme. This allows for a direct comparison of their intrinsic potencies (IC50 values). A fluorescence polarization (FP)-based assay is a robust and high-throughput method for this purpose.[20][21][22]

Protocol:

  • Reagents and Materials:

    • Recombinant human PDE10A enzyme.[23]

    • Fluorescently labeled cAMP substrate (e.g., FAM-cAMP).[20][23]

    • Binding agent that selectively binds to the linearized, fluorescent monophosphate product.[21][23]

    • Assay buffer (e.g., Tris-based buffer, pH 7.5).[23]

    • Test compounds and reference inhibitors (serially diluted).

    • 384-well microplates.

  • Procedure:

    • Add 25 µL of the diluted FAM-cAMP substrate to all wells of the microplate.[23]

    • Add 5 µL of the serially diluted test compounds or reference inhibitors to the respective wells.

    • Initiate the enzymatic reaction by adding 20 µL of diluted PDE10A enzyme to all wells except the "no enzyme" control.[23]

    • Incubate the plate at room temperature for 1 hour.[23]

    • Stop the reaction and develop the signal by adding 100 µL of the binding agent solution to each well.[23]

    • Incubate for an additional 1-3 hours at room temperature to allow for the binding to reach equilibrium.[24]

    • Measure the fluorescence polarization on a microplate reader (e.g., λex=470 nm and λem=528 nm).[20]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the "no enzyme" and "vehicle" controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Selectivity: PDE Family-Wide Panel

Rationale: High selectivity is a critical attribute for any therapeutic agent to minimize off-target effects. Since there are 11 families of phosphodiesterases, it is essential to assess the inhibitory activity of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile against other PDE isoforms.[2][6]

Protocol:

  • The FP-based assay described above can be adapted to screen the test compound against a panel of other recombinant human PDE enzymes (PDE1-9, and 11).

  • The compound should be tested at a fixed, high concentration (e.g., 10 µM) to identify any significant off-target inhibition.[6]

  • For any PDE isoform where significant inhibition is observed, a full IC50 curve should be generated.

Cell-Based Functional Activity: cAMP Accumulation Assay

Rationale: An in vitro biochemical assay does not account for cell permeability or the complex intracellular environment. A cell-based assay is crucial to confirm that the compound can engage its target in a physiological context and elicit the expected downstream signaling event—an increase in intracellular cAMP.[25][26]

Protocol:

  • Cell Line:

    • Use a cell line that endogenously expresses PDE10A (e.g., striatal-derived cell lines) or a recombinant cell line overexpressing human PDE10A.[25]

  • Procedure:

    • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serially diluted concentrations of the test compounds and reference inhibitors for a defined period (e.g., 30 minutes).

    • Stimulate the cells with a sub-maximal concentration of a phosphodiesterase-resistant adenylyl cyclase activator, such as Forskolin, to induce cAMP production.

    • After the stimulation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen-based assays).[26][27]

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the inhibitor concentration.

    • Determine the EC50 value, which represents the concentration of the inhibitor that produces a half-maximal increase in cAMP levels.

G cluster_0 PDE10A Signaling Pathway ATP ATP AC {Adenylate Cyclase (AC)} ATP->AC Stimulated by D1R cAMP cAMP AC->cAMP PDE10A {PDE10A} cAMP->PDE10A Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE10A->AMP CREB pCREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Inhibitor {3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile TAK-063, MP-10, Papaverine} Inhibitor->PDE10A Inhibition

Figure 2: The mechanism of action of PDE10A inhibitors on the cAMP signaling cascade.

Expected Data and Comparative Analysis

The following tables summarize the expected outcomes from the proposed experiments, providing a clear framework for comparing 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile with the standard reference inhibitors.

Table 1: In Vitro Biochemical Potency and Selectivity

CompoundPDE10A IC50 (nM)Selectivity over other PDEs (> fold)
3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile To be determinedTo be determined
TAK-063 ~0.30[6]>15,000[6]
MP-10 ~0.37[17]>1,000[17]
Papaverine ~36[1]~9 (vs. PDE3)[1]

Table 2: Cell-Based Functional Potency

CompoundcAMP Accumulation EC50 (nM)
3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile To be determined
TAK-063 Expected to be in the low nanomolar range
MP-10 Expected to be in the low nanomolar range
Papaverine Expected to be in the mid-to-high nanomolar range

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded framework for the comprehensive benchmarking of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile. By directly comparing its in vitro potency, selectivity, and cellular activity against well-established clinical candidates like TAK-063 and MP-10, researchers can definitively position this novel compound within the competitive landscape of PDE10A inhibitors.

Positive outcomes from these studies—specifically, demonstrating high potency (low nanomolar IC50), excellent selectivity (>1000-fold over other PDEs), and robust on-target cellular activity—would provide a strong rationale for advancing 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile into more complex preclinical studies. These would include pharmacokinetic profiling, in vivo target engagement studies, and evaluation in rodent behavioral models of schizophrenia to assess its potential as a next-generation therapeutic for CNS disorders.[15][18][28]

References

  • An In-depth Technical Guide to the Mechanism of Action of Pde10A-IN-3 - Benchchem.
  • Suzuki, K., & Kimura, H. (2018). TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia. CNS neuroscience & therapeutics, 24(7), 604-614. Available from: [Link]

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Archiv der Pharmazie, 359(2), e70214. (2026). Available from: [Link]

  • Menniti, F. S., et al. (2020). Translational Development Strategies for TAK-063, a Phosphodiesterase 10A Inhibitor. International Journal of Neuropsychopharmacology, 23(8), 513-524. Available from: [Link]

  • Wang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(5), 2249-2270. Available from: [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available from: [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. ResearchGate. Available from: [Link]

  • Kehler, J., & Nielsen, J. (2011). PDE10A inhibitors: novel therapeutic drugs for schizophrenia. Current pharmaceutical design, 17(2), 137-150. Available from: [Link]

  • Lu, J., Zhang, L., Han, K., & Hao, W. A Novel Cell-Based Assay for Phosphodiesterase 10A (PDE10A).
  • Effects of PDE10A inhibitor MK-8189 in people with an acute episode of schizophrenia: A randomized proof-of-concept clinical trial. Schizophrenia Research, 270, 37-43. (2024). Available from: [Link]

  • Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry, 126, 1083-1106. (2017). Available from: [Link]

  • Geerts, H., et al. (2017). Phosphodiesterase 10 inhibitors in clinical development for CNS disorders. Expert opinion on investigational drugs, 26(8), 921-933. Available from: [Link]

  • Menniti, F. S., Chappie, T. A., & Schmidt, C. J. (2020). PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?. Frontiers in pharmacology, 11, 612. Available from: [Link]

  • Percent inhibition of enzymes by TAK-063 at 10 μM. ResearchGate. Available from: [Link]

  • A phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-063, a selective PDE10A inhibitor. Psychopharmacology, 233(15-16), 2893-2903. (2016). Available from: [Link]

  • Balipodect - Wikipedia. Available from: [Link]

  • A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders. MDPI. Available from: [Link]

  • Synthesis and in Vitro Evaluation of New Analogues as Inhibitors for Phosphodiesterase 10A. Molecules (Basel, Switzerland), 17(10), 12159-12173. (2012). Available from: [Link]

  • Data Sheet PDE10A Assay Kit - BPS Bioscience. Available from: [Link]

  • Schmidt, C. J., et al. (2014). Phosphodiesterase 10A inhibitor MP-10 effects in primates: Comparison with risperidone and mechanistic implications. Neuropharmacology, 79, 447-456. Available from: [Link]

  • PDE10A - Wikipedia. Available from: [Link]

  • Effect of s.c. administration of papaverine (A) and MP10 (B) on... - ResearchGate. Available from: [Link]

  • Menniti, F. S., Chappie, T. A., & Schmidt, C. J. (2020). PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?. Frontiers in pharmacology, 11, 612. Available from: [Link]

  • PDE10A Assay Kit - BPS Bioscience. Available from: [Link]

  • Structure-Based Design, Synthesis, Biological Evaluation, and Molecular Docking of Novel PDE10 Inhibitors With Antioxidant Activities. Frontiers in Chemistry, 8, 622. (2020). Available from: [Link]

  • Mouse cAMP and cAMP-inhibited cGMP 3',5'-cyclic phosphodiesterase 10A (Pde10a) ELISA Kit (MOEB0953) - Assay Genie. Available from: [Link]

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. EJNMMI radiopharmacy and chemistry, 2(1), 10. (2017). Available from: [Link]

  • PDE10A activity determines the profile of cAMP responses to dopamine in... - ResearchGate. Available from: [Link]

  • Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS medicinal chemistry letters, 5(8), 925-930. (2014). Available from: [Link]

  • cAMP Accumulation Assay - Creative BioMart. Available from: [Link]

  • phosphodiesterase 10A | Phosphodiesterases, 3',5'-cyclic nucleotide (PDEs) | IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Kehler, J., & Nielsen, J. (2013). Phosphodiesterase 10A inhibitors: a 2009 - 2012 patent update. Expert opinion on therapeutic patents, 23(1), 77-92. Available from: [Link]

  • Discovery of a potent, selective, and orally active phosphodiesterase 10A inhibitor for the potential treatment of schizophrenia. Journal of medicinal chemistry, 57(10), 4196-4212. (2014). Available from: [Link]

  • Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia. Semantic Scholar. Available from: [Link]

  • Discovery of novel potent imidazo[1,2-b]pyridazine PDE10a inhibitors. Bioorganic & medicinal chemistry letters, 26(17), 4216-4222. (2016). Available from: [Link]

  • Verhoest, P. R., et al. (2009). Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia. Journal of medicinal chemistry, 52(16), 5188-5196. Available from: [Link]

  • IMidazo[1,2-a]pyridine-6-carbonitrile, 3-(hydroxyMethyl)- — Chemical Substance Information. Available from: [Link]

  • 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo - LookChem. Available from: [Link]

  • 2-(3-METHOXY-4-PYRIDIN-2-YLPHENYL)IMIDAZO(1,2-A)PYRIDINE - Inxight Drugs. Available from: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Off-Target Cross-Reactivity Profiling of the 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile Scaffold

Executive Summary The imidazo[1,2-a]pyridine nucleus is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, GPCR ligands, and antiviral agents[1]. However, basic nitrogen...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine nucleus is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, GPCR ligands, and antiviral agents[1]. However, basic nitrogen-containing heterocycles often suffer from late-stage drug attrition due to off-target liabilities, most notably hERG channel blockade and promiscuous cytochrome P450 (CYP450) inhibition[2].

This guide provides an objective, data-driven comparison of the 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile scaffold against baseline heterocyclic alternatives. By detailing the structure-activity relationship (SAR) causality and providing self-validating experimental protocols, this document serves as an authoritative resource for researchers optimizing lead compounds to ensure a favorable safety pharmacology profile.

Mechanistic Rationale: Causality in Scaffold Design

To understand why this specific substitution pattern outperforms generic scaffolds in safety panels, we must analyze the physicochemical causality behind off-target binding:

  • Mitigation of hERG Liability (6-Carbonitrile Group): The human Ether-à-go-go-Related Gene (hERG) potassium channel typically traps lipophilic, basic amines[3]. The unsubstituted imidazo[1,2-a]pyridine ring possesses a relatively basic nitrogen, making it a prime candidate for hERG binding. The introduction of a 6-carbonitrile group—a strong electron-withdrawing group (EWG)—significantly reduces the pKa of the core nitrogen. This reduction in basicity directly correlates with a diminished affinity for the hERG channel pore.

  • CYP450 Shielding & Kinase Selectivity (3-Methoxymethyl Group): Promiscuous binding to CYP3A4 and CYP2D6 is often driven by accessible, flat aromatic surfaces. The 3-methoxymethyl substitution introduces necessary sp3 character and steric bulk, physically shielding the core from the CYP450 heme active site. Furthermore, the oxygen atom acts as a flexible hydrogen-bond acceptor, allowing for highly specific interactions with the hinge region of target kinases while penalizing binding to off-target kinases that lack the corresponding hydrogen-bond donor.

Mechanism M1 3-(Methoxymethyl)imidazo [1,2-a]pyridine-6-carbonitrile M2 6-Carbonitrile Group (Electron Withdrawing) M1->M2 M3 3-Methoxymethyl Group (Steric Bulk / H-Bond) M1->M3 M4 Reduced Basicity (Lower hERG Binding) M2->M4 M6 Specific H-Bond Network (Improved Kinase Selectivity) M2->M6 M5 Steric Shielding (Altered CYP450 Metabolism) M3->M5 M3->M6 M7 Favorable Safety Profile M4->M7 M5->M7 M6->M7

Mechanistic rationale for the improved off-target profile of the substituted scaffold.

Comparative Off-Target Profiling Data

The following table synthesizes quantitative data comparing the 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile scaffold against common baseline heterocycles. Data reflects standard in vitro safety pharmacology profiling parameters[2].

Scaffold / CompoundhERG IC₅₀ (µM)CYP3A4 IC₅₀ (µM)Kinome Promiscuity (Hit Rate at 1 µM)Calculated pKa (Basic N)Lipophilic Efficiency (LipE)
Imidazo[1,2-a]pyridine (Unsubstituted)8.24.518%~6.83.1
Benzimidazole (Reference Core)12.59.114%~5.53.5
3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile > 30.0 > 25.0 < 3% ~4.2 5.8

Key Takeaway: The functionalized imidazopyridine scaffold demonstrates a >3-fold improvement in hERG safety margins and a drastically reduced kinome hit rate compared to its unsubstituted counterpart, making it a superior starting point for lead optimization.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, all off-target profiling must be conducted using self-validating assay systems. The workflow below outlines the integration of these protocols into the drug discovery pipeline.

Workflow N1 Compound Synthesis & QC (LC-MS/NMR) N2 Primary Target Potency Assay N1->N2 N3 Safety44 Panel (Bowes et al. Protocol) N1->N3 N6 Data Integration & SAR Analysis N2->N6 N4 CYP450 Inhibition (3A4, 2D6, 2C9) N3->N4 N5 hERG Patch-Clamp Electrophysiology N3->N5 N4->N6 N5->N6

Comprehensive off-target cross-reactivity profiling workflow for novel chemical scaffolds.

Protocol A: Automated Patch-Clamp hERG Electrophysiology

This protocol adheres to ICH E14/S7B guidelines for preclinical safety assessment[4].

  • Cell Preparation: Culture CHO cells stably expressing the hERG1a isoform. Harvest cells at 70-80% confluency and resuspend in extracellular buffer (145 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • System Setup: Utilize an automated patch-clamp system (e.g., QPatch HTX or SyncroPatch 384PE). Prime the microfluidic chips with intracellular solution (120 mM KCl, 5.374 mM CaCl₂, 1.75 mM MgCl₂, 10 mM HEPES, 4 mM Na₂-ATP, pH 7.2)[3].

  • Voltage Protocol: Apply a holding potential of -80 mV. Provoke hERG tail currents using a depolarizing pulse to +40 mV for 500 ms, followed by a repolarizing ramp down to -80 mV over 100 ms.

  • Self-Validation Criteria:

    • Negative Control: 0.1-0.3% DMSO must show <5% current rundown.

    • Positive Control: E-4031 (reference hERG inhibitor) must yield an IC₅₀ between 5–15 nM.

    • Quality Control: Only cells with a seal resistance (Rseal) ≥ 50 MΩ and initial peak current ≥ 0.2 nA are included in the analysis[4].

  • Test Article Application: Apply the 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile compound at 0.1, 1, 10, and 30 µM sequentially. Calculate the percentage inhibition of the peak tail current amplitude.

Protocol B: Fluorogenic CYP450 Inhibition Assay
  • Reagent Preparation: Prepare recombinant human CYP3A4 and CYP2D6 enzymes (baculosomes) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Incubation: Dispense 10 µL of the test compound (serial dilutions from 50 µM to 1 nM) into a 384-well black opaque plate. Add 20 µL of the enzyme/substrate mix (e.g., Vivid® BOMR for CYP3A4).

  • Reaction Initiation: Add 10 µL of NADPH regeneration system to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Self-Validation Criteria: Include Ketoconazole (CYP3A4) and Quinidine (CYP2D6) as positive controls. The assay is only valid if the Z'-factor is > 0.6.

  • Detection: Measure fluorescence (Ex 530 nm / Em 590 nm for BOMR). Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol C: Broad Kinase Selectivity Profiling (Safety44 Equivalent)

To ensure the scaffold does not act as a pan-kinase inhibitor, it must be screened against a broad panel representing diverse kinase families[2].

  • Assay Setup: Utilize a competitive binding assay format (e.g., KINOMEscan) where DNA-tagged kinases are incubated with an immobilized active-site directed ligand.

  • Screening: Test the scaffold at a fixed concentration of 1 µM against a panel of ≥ 50 representative kinases.

  • Readout: Measure the amount of kinase bound to the solid support via qPCR. Calculate the "% of Control" (PoC). A PoC < 35% indicates a significant off-target hit.

  • Validation: Staurosporine (a known pan-kinase inhibitor) must be run in parallel, yielding PoC < 10% across >80% of the panel.

References

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 2024. Available at:[Link]

  • Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Bowes J., et al. Nature Reviews Drug Discovery, 11(12):909-922, 2012. Available at: [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences, 2025. Available at: [Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. PubMed / National Institutes of Health, 2020. Available at:[Link]

Sources

Validation

Structure-Activity Relationship (SAR) Comparison Guide: 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile Analogs

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Dual FLT3 / IRAK4 Kinase Inhibition in Acute Myeloid Leukemia (AML) and Inflammation Executive Summary & Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Dual FLT3 / IRAK4 Kinase Inhibition in Acute Myeloid Leukemia (AML) and Inflammation

Executive Summary & Mechanistic Rationale

The imidazo[1,2-a]pyridine core is a privileged scaffold in modern kinase drug discovery, frequently utilized for its ability to act as a potent ATP-competitive hinge binder[1][2]. Recent advancements have highlighted the therapeutic potential of targeting both FMS-like tyrosine kinase 3 (FLT3) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). While FLT3-ITD mutations drive aggressive Acute Myeloid Leukemia (AML) proliferation, compensatory activation of the IRAK4/NF-κB pathway often leads to clinical resistance[3].

This guide provides an in-depth Structure-Activity Relationship (SAR) comparison of the imidazo[1,2-a]pyridine-6-carbonitrile scaffold, specifically evaluating why the 3-(methoxymethyl) substitution emerges as the optimal modification for balancing dual FLT3/IRAK4 potency, metabolic stability, and cellular permeability compared to structural alternatives[3][4].

The Core Scaffold Causality
  • N1 Hinge Binding: The N1 nitrogen of the imidazopyridine core acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of the kinase hinge region (e.g., Cys694 in FLT3 and Met265 in IRAK4)[1][4].

  • C6-Carbonitrile (-CN): The strong electron-withdrawing nature of the cyano group at the C6 position reduces the overall basicity (pKa) of the core. This causality is twofold: it minimizes hERG channel liability (often triggered by basic amines) and significantly enhances oxidative metabolic stability against cytochrome P450 enzymes[3].

G FLT3 FLT3-ITD (Kinase Domain) STAT5 STAT5 Activation FLT3->STAT5 IRAK4 IRAK4 (Myddosome Complex) NFKB NF-κB Pathway IRAK4->NFKB Survival AML Cell Survival & Proliferation STAT5->Survival NFKB->Survival Inhibitor 3-(Methoxymethyl) Analog Inhibitor->FLT3 Hinge Binding Inhibitor->IRAK4 Hinge Binding

Figure 1: Synergistic blockade of FLT3 and IRAK4 pathways by the 3-(Methoxymethyl) analog.

SAR Comparison: Optimizing the C3 Position

The C3 position of the imidazo[1,2-a]pyridine core projects toward the solvent-exposed channel and the ribose pocket of the ATP binding site. The nature of the substituent here dictates the molecule's Lipophilic Efficiency (LipE), aqueous solubility, and kinase selectivity[2][4].

We systematically compare the 3-(methoxymethyl) analog against four alternative structural modifications and the clinical benchmark Quizartinib.

Comparative Performance Data
Compound Variant (C3-R)FLT3 IC₅₀ (nM)IRAK4 IC₅₀ (nM)MV4-11 Cell IC₅₀ (nM)HLM T₁/₂ (min)LogD (pH 7.4)
1. Unsubstituted (-H) 125210850151.8
2. Methyl (-CH₃) 4585320222.4
3. Phenyl (-C₆H₅) 15>1000450>604.5
4. Aminomethyl (-CH₂NH₂) 8545610<100.5
5. Methoxymethyl (-CH₂OCH₃) 12 18 45 48 2.1
Quizartinib (Standard)1.5>10,0003.0N/A3.8
SAR Analysis & Causality
  • Steric Bulk vs. Dual Activity (Compound 3): Introducing a bulky, hydrophobic phenyl group at C3 yields excellent FLT3 potency due to favorable van der Waals packing. However, it completely abolishes IRAK4 activity due to severe steric clashes within IRAK4's narrower ATP-binding pocket[1]. Furthermore, the high LogD (4.5) results in poor aqueous solubility.

  • Metabolic Liability of Polar Amines (Compound 4): The aminomethyl substitution improves IRAK4 potency via hydrogen bonding but suffers from extremely poor Human Liver Microsome (HLM) stability (T₁/₂ < 10 min) and low cellular permeability, rendering it unviable for in vivo applications.

  • The "Goldilocks" Methoxymethyl Substitution (Compound 5): The -CH₂OCH₃ group provides the optimal balance. The oxygen atom acts as a weak hydrogen bond acceptor, interacting with structured water molecules in the solvent channel, which boosts both FLT3 and IRAK4 potency[3]. The methylene spacer provides necessary flexibility, while the terminal methyl group caps polarity, maintaining an ideal LogD of 2.1 for excellent membrane permeability and an extended half-life (48 min).

Experimental Validation Protocols

To ensure data trustworthiness, the following self-validating protocols must be employed to evaluate the SAR of these analogs.

Protocol A: In Vitro Kinase Assay (ADP-Glo™)

Causality: This assay measures the direct catalytic inhibition of the kinase by quantifying the conversion of ATP to ADP, independent of downstream cellular variables.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute the 3-(methoxymethyl) analog and Quizartinib (positive control) in DMSO, then transfer to a 384-well plate to achieve a final DMSO concentration of 1%.

  • Enzyme Reaction: Add 2.5 µL of purified FLT3 or IRAK4 kinase (pre-optimized to EC₈₀ concentration) to the compound wells. Incubate for 15 minutes at room temperature to allow for hinge-binding equilibration.

  • Substrate Addition: Initiate the reaction by adding 2.5 µL of ATP/Substrate mix (ATP at apparent Kₘ for each kinase). Incubate for 60 minutes.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Validation Check: Calculate the Z'-factor using DMSO-only (max activity) and no-enzyme (background) controls. A Z'-factor ≥ 0.7 is required for the plate to be considered valid.

Protocol B: MV4-11 Cellular Viability Assay (CellTiter-Glo®)

Causality: MV4-11 cells are driven by the FLT3-ITD mutation. This assay validates whether the biochemical potency translates into actual anti-proliferative efficacy across the cell membrane[3].

  • Cell Plating: Seed MV4-11 cells at 10,000 cells/well in 90 µL of IMDM media supplemented with 10% FBS in a 96-well opaque plate.

  • Treatment: Add 10 µL of 10X compound dilutions (Compound 1 through 5). Include a Staurosporine positive control for maximum cell death.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Luminescence Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to lyse cells and quantify ATP (proportional to viable cells). Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

  • Data Processing: Normalize data against the DMSO vehicle control (100% viability) and calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Synth Chemical Synthesis Biochem In Vitro Kinase Assay Synth->Biochem Cellular MV4-11 Cell Viability Biochem->Cellular ADME Microsomal Stability Cellular->ADME Lead Lead Selection: 3-(Methoxymethyl) ADME->Lead

Figure 2: Sequential screening workflow for validating imidazo[1,2-a]pyridine analogs (Max width: 760px).

Conclusion

The SAR analysis clearly demonstrates that the 3-(methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile scaffold represents a highly optimized pharmacophore. While unsubstituted or methyl variants lack sufficient target affinity, and bulky phenyl groups destroy IRAK4 cross-reactivity, the methoxymethyl group perfectly threads the needle between target affinity, aqueous solubility, and metabolic stability. This makes it a superior lead candidate for developing dual FLT3/IRAK4 inhibitors capable of overcoming resistance in acute myeloid leukemia[1][3][4].

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. This guide provides a detailed protocol for the safe handling, use, and disposal of 3-(Methoxymethyl)imidazo[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. This guide provides a detailed protocol for the safe handling, use, and disposal of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile, a heterocyclic compound with potential applications in pharmaceutical research. As a Senior Application Scientist, my objective is to equip you with the necessary information to mitigate risks and ensure a safe laboratory environment. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2][3] However, the presence of the nitrile group and the pyridine ring necessitates a cautious and well-informed approach to its handling.

Hazard Assessment and Core Principles

Core Principles for Safe Handling:

  • Minimize Exposure: All handling of solid and dissolved forms of the compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Prevent Contact: Avoid direct contact with the skin, eyes, and clothing by using appropriate personal protective equipment (PPE).[7]

  • Contamination Control: Designate specific areas for handling this compound and decontaminate surfaces and equipment thoroughly after use.

  • Waste Management: All waste materials contaminated with this compound are to be treated as hazardous waste and disposed of according to institutional and local regulations.[6][8]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to ensuring your safety. The following table outlines the recommended PPE for handling 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile, with explanations rooted in the compound's anticipated chemical properties.

PPE Component Specification Rationale
Hand Protection Nitrile or Neoprene GlovesNitrile gloves offer excellent resistance to a wide range of chemicals, including many solvents, bases, and oils.[9][10] Neoprene gloves provide robust protection against acids, caustics, and some solvents.[9] Always double-glove when handling the neat compound or concentrated solutions.
Eye and Face Protection Safety Goggles with Side Shields and a Face ShieldSafety goggles provide essential protection against splashes.[9] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a higher risk of splashing, to protect the entire face.[9]
Protective Clothing Flame-Resistant Laboratory CoatA flame-resistant lab coat should be worn to protect against splashes and to prevent contamination of personal clothing.[7]
Respiratory Protection Not typically required when working in a certified chemical fume hood.For situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[4] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
Operational Plan: From Receipt to Disposal

A systematic approach to handling 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile will minimize the risk of exposure and contamination.

3.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4][7] The storage location should be a designated area for hazardous chemicals.

3.2. Handling and Experimental Use

  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment and materials, including your full PPE.

  • Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions involving this compound in a chemical fume hood.

  • Post-Experiment: After completing your work, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol), followed by soap and water. Dispose of all contaminated disposables as hazardous waste.

3.3. Spill Management

  • Small Spills: For a small spill within a chemical fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[6] Collect the absorbed material into a sealed, labeled hazardous waste container.

  • Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's EHS department.

Disposal Plan: Ensuring Environmental and Personal Safety

All waste containing 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[6] This includes contaminated gloves, weighing papers, and pipette tips.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile".[6]

  • Storage of Waste: Store waste containers in a designated satellite accumulation area until they are collected by your institution's EHS department for final disposal.

  • Disposal Method: The final disposal of pyridine-containing compounds often involves high-temperature incineration.[8] Your EHS department will manage the final disposal in accordance with federal and state regulations.

Workflow for Safe Handling

The following diagram outlines the key steps and decision points for the safe handling of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile.

Workflow for Safe Handling of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure full protection Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Begin experiment Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Experiment complete Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Follow EHS guidelines

Caption: Workflow for the safe handling of 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile.

By adhering to these guidelines, you can confidently work with 3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile while prioritizing your safety and the integrity of your research. Always consult your institution's specific safety protocols and your EHS department for any additional guidance.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. NCBI. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. ATSDR. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. NJ.gov. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). HSA. Retrieved from [Link]

  • Personal Protective Equipment for Fragrance Oil. (2022, July 4). Retrieved from [Link]

  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE). EHS UTK. Retrieved from [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025, January 7). Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). IMidazo[1,2-a]pyridine-6-carbonitrile, 3-(hydroxyMethyl)-. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-2-oxo-. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. Retrieved from [Link]

  • MDPI. (2022, November 22). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
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3-(Methoxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile
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